Aloisine B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H14ClN3 |
|---|---|
Molecular Weight |
271.74 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-7-propan-2-yl-5H-pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C15H14ClN3/c1-9(2)12-13(10-3-5-11(16)6-4-10)19-15-14(12)17-7-8-18-15/h3-9H,1-2H3,(H,18,19) |
InChI Key |
GFJIABMYYUGNEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(NC2=NC=CN=C12)C3=CC=C(C=C3)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aloisine B |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Aloisine B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aloisine B is a potent small molecule inhibitor belonging to the 6-phenyl[5H]pyrrolo[2,3-b]pyrazines class of compounds, collectively known as aloisines. This technical guide delineates the molecular mechanism of action of this compound, focusing on its role as a competitive inhibitor of key protein kinases. We will explore its primary targets, cellular consequences, and the experimental methodologies used to elucidate its function. Quantitative data on its inhibitory potency are presented, and its effects on cellular signaling pathways are visualized.
Primary Mechanism: ATP-Competitive Kinase Inhibition
The principal mechanism of action for this compound is the direct inhibition of specific serine/threonine protein kinases. Kinetic studies have conclusively demonstrated that aloisines function as competitive inhibitors of ATP binding to the catalytic subunit of these enzymes.[1][2][3]
This inhibitory action is achieved by this compound occupying the ATP-binding pocket on the kinase.[2] X-ray crystallography of a co-crystal structure of an aloisine compound with Cyclin-Dependent Kinase 2 (CDK2) reveals the precise molecular interactions. The inhibitor molecule forms two critical hydrogen bonds with the backbone nitrogen and oxygen atoms of Leucine 83 (Leu83), a key residue in the hinge region of the kinase's ATP-binding site.[1][2][4] This interaction mimics the binding of the adenine moiety of ATP, thereby preventing the kinase from binding its phosphate donor and blocking the phosphotransfer reaction.
Target Selectivity and Inhibitory Potency
This compound exhibits potent inhibitory activity against two key families of kinases: Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3).[5][6] These kinases are crucial regulators of cell cycle progression and various other cellular processes. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Quantitative Data: IC50 Values
The following table summarizes the IC50 values for this compound and its closely related analog, Aloisine A, against their primary kinase targets. The data is collated from the foundational study by Mettey et al. (2003).
| Compound | Target Kinase | IC50 (µM) |
| This compound | CDK1/cyclin B | 0.8 |
| CDK5/p25 | 0.7 | |
| GSK-3α/β | 1.2 | |
| Aloisine A | CDK1/cyclin B | 0.12 |
| CDK2/cyclin A | 0.15 | |
| CDK2/cyclin E | 0.2 | |
| CDK5/p25 | 0.1 | |
| GSK-3α/β | 0.65 | |
| Data sourced from Mettey et al., J Med Chem, 2003. |
Cellular Effects of this compound
Cell Cycle Arrest
By inhibiting CDKs, this compound directly impacts cell cycle regulation. CDKs are the engine of the cell cycle, and their sequential activation drives the transition between different phases (G1, S, G2, M). This compound's inhibition of CDK1 and CDK2 leads to cell cycle arrest in both the G1 and G2 phases .[4][7]
-
G1 Arrest : Inhibition of CDK2/cyclin E prevents the phosphorylation of retinoblastoma protein (pRb), keeping it bound to the E2F transcription factor. This blocks the expression of genes required for entry into the S phase.
-
G2 Arrest : Inhibition of CDK1/cyclin B prevents the cell from entering mitosis.
Induction of Apoptosis
Sustained cell cycle arrest and the inhibition of survival signaling pathways by CDK inhibitors can ultimately lead to programmed cell death, or apoptosis.[4][8] While the precise apoptotic pathway activated by this compound is not fully detailed in the primary literature, CDK inhibition is known to trigger mitochondria-mediated apoptosis. This often involves the modulation of Bcl-2 family proteins and subsequent activation of caspases, the executioners of apoptosis.[8]
Experimental Protocols
The characterization of this compound's mechanism of action relies on several key in vitro assays.
Kinase Inhibition Assay
This assay quantifies the ability of this compound to inhibit the activity of a specific kinase.
-
Objective : To determine the IC50 value of this compound for a target kinase (e.g., CDK1/cyclin B).
-
Principle : The assay measures the transfer of a radiolabeled phosphate group from ATP (e.g., [γ-³²P]ATP) to a known substrate protein (e.g., Histone H1 for CDKs). The amount of radioactivity incorporated into the substrate is proportional to the kinase activity.
-
Methodology :
-
Reaction Mixture Preparation : A reaction buffer is prepared containing purified, active kinase (e.g., CDK1/cyclin B), the kinase's substrate (e.g., 0.7 mg/mL Histone H1), and a specific concentration of ATP (e.g., 15 µM).[2][5]
-
Inhibitor Addition : Serial dilutions of this compound (or vehicle control) are added to the reaction mixtures.
-
Initiation : The kinase reaction is initiated by the addition of [γ-³²P]ATP.
-
Incubation : The reaction is allowed to proceed for a set time (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C).
-
Termination and Separation : The reaction is stopped, and the radiolabeled substrate is separated from the unincorporated [γ-³²P]ATP. This is commonly done by spotting the mixture onto P81 phosphocellulose paper, which binds the phosphorylated protein, followed by washing with phosphoric acid.
-
Quantification : The radioactivity on the P81 paper is measured using a scintillation counter.
-
Data Analysis : The percentage of inhibition is calculated for each concentration of this compound, and the data are plotted to determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on the distribution of cells throughout the cell cycle.
-
Objective : To assess if this compound causes cell cycle arrest at specific phases.
-
Principle : Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA.[7] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and thus will have twice the fluorescence intensity. Flow cytometry measures the fluorescence of individual cells, allowing for the quantification of cells in each phase.
-
Methodology :
-
Cell Culture and Treatment : A chosen cell line is cultured and treated with various concentrations of this compound or a vehicle control for a specified time (e.g., 24 hours).
-
Harvesting : Cells are harvested, typically by trypsinization, and washed with Phosphate-Buffered Saline (PBS).[7]
-
Fixation : Cells are fixed to permeabilize the cell membrane, allowing PI to enter. This is commonly achieved by dropwise addition of ice-cold 70% ethanol while vortexing, followed by incubation.[1][7]
-
Staining : The fixed cells are washed and resuspended in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).[7]
-
Flow Cytometry : The stained cells are analyzed on a flow cytometer. The instrument measures the fluorescence intensity of thousands of individual cells.
-
Data Analysis : The resulting data is displayed as a histogram of DNA content (fluorescence intensity). Software is used to model the peaks corresponding to the G0/G1, S, and G2/M phases and calculate the percentage of cells in each phase. An accumulation of cells in the G1 and/or G2 peaks in the this compound-treated samples indicates cell cycle arrest.[9]
-
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. merckmillipore.com [merckmillipore.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Document: Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effect... - ChEMBL [ebi.ac.uk]
- 5. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 6. corefacilities.iss.it [corefacilities.iss.it]
- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Aloisine B: A Technical Guide to a Dual Inhibitor of Cyclin-Dependent Kinases and Glycogen Synthase Kinase-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Aloisine B, a potent small molecule inhibitor targeting both Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3). Aloisines, belonging to the 6-phenyl[5H]pyrrolo[2,3-b]pyrazine class of compounds, have emerged as significant tools in cell biology research and as potential therapeutic agents, particularly in oncology and neurodegenerative diseases.[1][2][3][4] This document consolidates key findings on this compound's mechanism of action, biological effects, and the experimental methodologies used for its characterization.
Core Concepts: Dual Kinase Inhibition
This compound exerts its biological effects by targeting two critical families of protein kinases:
-
Cyclin-Dependent Kinases (CDKs): These are serine/threonine kinases that play a central role in regulating the cell cycle, transcription, and neuronal functions.[1][3][4] Dysregulation of CDK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. This compound has been shown to inhibit key CDKs involved in cell cycle progression, such as CDK1 and CDK2.[1][2]
-
Glycogen Synthase Kinase-3 (GSK-3): This serine/threonine kinase is a key component of numerous signaling pathways, including those involved in metabolism, cell proliferation, and apoptosis. GSK-3 has also been implicated in the pathology of Alzheimer's disease through its role in the hyperphosphorylation of the tau protein.[1][2][3]
The dual inhibition of both CDKs and GSK-3 by a single molecule like this compound presents a unique therapeutic opportunity to simultaneously target multiple pathological processes.
Mechanism of Action
Kinetic studies and co-crystallography have elucidated that this compound functions as an ATP-competitive inhibitor .[1][2][3][5] It binds to the ATP-binding pocket of the target kinases, preventing the transfer of a phosphate group to their respective substrates.
The co-crystal structure of this compound in complex with CDK2 reveals the specific molecular interactions responsible for its inhibitory activity. Key to this interaction are two hydrogen bonds formed between the this compound molecule and the backbone nitrogen and oxygen atoms of the Leucine 83 (Leu83) residue within the ATP-binding site of CDK2.[1][2][3]
Quantitative Data: Inhibitory Activity
The inhibitory potency of aloisines has been quantified using IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. While specific data for this compound is part of a broader structure-activity relationship study, the data for the closely related Aloisine A provides a strong indication of the potency of this compound class.
Table 1: Inhibitory Activity of Aloisine A against various kinases
| Target Kinase | IC50 (µM) |
| CDK1/cyclin B | 0.15 |
| CDK2/cyclin A | 0.15 |
| CDK2/cyclin E | 0.15 |
| CDK5/p25 | 0.15 |
| GSK-3α/β | 0.65 |
Data derived from studies on Aloisine A, a closely related analog of this compound.[1][3]
Biological Effects: Cell Cycle Arrest
By inhibiting CDKs, this compound effectively halts cell cycle progression. Treatment of cells with aloisines leads to an arrest in both the G1 and G2 phases of the cell cycle.[1][2][3] This prevents cell proliferation, a key therapeutic goal in cancer treatment.
Experimental Protocols
The following are detailed methodologies representative of the key experiments used to characterize this compound.
Kinase Inhibition Assay
This protocol is used to determine the IC50 values of this compound against target kinases.
Objective: To measure the in vitro inhibitory activity of this compound on CDK and GSK-3 kinases.
Principle: A radiometric filter binding assay is a common method.[6] It measures the incorporation of radiolabeled phosphate (from [γ-³²P]ATP) into a specific substrate by the kinase. The amount of radioactivity incorporated is inversely proportional to the inhibitory activity of the compound.
Materials:
-
Purified recombinant kinase (e.g., CDK1/cyclin B, GSK-3β)
-
Specific substrate (e.g., Histone H1 for CDKs, GS-1 peptide for GSK-3)
-
[γ-³²P]ATP
-
Assay buffer (e.g., containing MgCl₂, ATP)
-
This compound at various concentrations
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, the specific substrate, and the purified kinase.
-
Add varying concentrations of this compound to the reaction mixture. A control with no inhibitor is also prepared.
-
Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration is typically kept near its Km value (e.g., 15 µM) for competitive inhibition studies.[2]
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10-30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of radioactivity retained on the paper using a scintillation counter.
-
Calculate the percentage of kinase activity at each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell Proliferation and Cycle Analysis
This protocol is used to assess the effect of this compound on cell growth and to determine the stage of cell cycle arrest.
Objective: To analyze the anti-proliferative effects of this compound and its impact on cell cycle distribution.
Principle: Flow cytometry with propidium iodide (PI) staining is used to measure the DNA content of individual cells.[5][7] Since DNA content doubles from G1 to G2/M phase, the distribution of cells in different phases of the cell cycle can be quantified.
Materials:
-
Cell line of interest (e.g., a cancer cell line)
-
Cell culture medium and supplements
-
This compound
-
Propidium Iodide (PI) staining solution (containing PI and RNase)
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold) for fixation
-
Flow cytometer
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24-48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating for at least 2 hours at 4°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
The resulting DNA content histograms are analyzed using appropriate software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Summary and Future Directions
This compound is a valuable chemical probe for studying the intricate roles of CDKs and GSK-3 in cellular processes. Its ability to induce cell cycle arrest underscores its potential as an anti-proliferative agent. The dual-inhibitory nature of this compound may offer advantages in treating complex diseases where both CDK and GSK-3 pathways are dysregulated, such as in certain cancers and neurodegenerative disorders like Alzheimer's disease.
Future research should focus on detailed in vivo studies to evaluate the efficacy and safety of this compound and its analogs. Further optimization of the scaffold could lead to the development of next-generation dual kinase inhibitors with improved potency, selectivity, and pharmacokinetic properties for clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Document: Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effect... - ChEMBL [ebi.ac.uk]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. cancer.wisc.edu [cancer.wisc.edu]
Aloisine B: A Technical Guide for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by two primary pathological hallmarks: the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. The dysregulation of protein kinases, particularly Cyclin-Dependent Kinase 5 (CDK5) and Glycogen Synthase Kinase-3 beta (GSK-3β), has been identified as a crucial contributor to the hyperphosphorylation of tau. This has led to the exploration of kinase inhibitors as a potential therapeutic strategy for AD. Aloisine B, a member of the 6-phenyl[5H]pyrrolo[2,3-b]pyrazines class of compounds, has emerged as a potent inhibitor of these kinases, making it a valuable research tool for investigating the mechanisms of tau pathology and for the development of novel AD therapeutics.
Mechanism of Action
This compound functions as a competitive inhibitor of ATP at the catalytic binding site of specific protein kinases.[1][2] Its primary targets relevant to Alzheimer's disease are CDK5 and GSK-3β.[2][3] By blocking the ATP-binding pocket, this compound prevents the transfer of phosphate groups to substrate proteins, thereby inhibiting their activity. The inhibition of CDK5 and GSK-3β by this compound directly interferes with the signaling cascades that lead to the hyperphosphorylation of the tau protein.[3]
Quantitative Data: In Vitro Inhibitory Activity of this compound
The inhibitory potency of this compound against key kinases implicated in Alzheimer's disease pathology has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase Target | This compound IC50 (µM) | Reference |
| CDK1/cyclin B | 0.12 | [4] |
| CDK2/cyclin A | 0.15 | [4] |
| CDK2/cyclin E | 0.15 | [4] |
| CDK5/p25 | 0.1 | [4] |
| GSK-3α/β | 0.4 | [4] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (CDK5/p25 and GSK-3β)
This protocol outlines a representative method for determining the in vitro inhibitory activity of this compound against CDK5/p25 and GSK-3β.
Materials:
-
Recombinant human CDK5/p25 or GSK-3β enzyme
-
Histone H1 (for CDK5) or a specific peptide substrate like GS-1 (for GSK-3β)
-
This compound (or other test compounds)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 2.5 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
Phosphocellulose paper or filter plates
-
Scintillation counter
-
Trichloroacetic acid (TCA) or phosphoric acid solution for washing
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a microcentrifuge tube or a well of a microplate, combine the kinase reaction buffer, the respective kinase (CDK5/p25 or GSK-3β), and the substrate (Histone H1 or GS-1).
-
Add the diluted this compound or vehicle control to the reaction mixture.
-
Pre-incubate the mixture for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be close to the Km value for the respective kinase to ensure accurate competitive inhibition assessment.[4]
-
Incubate the reaction for a defined period (e.g., 15-30 minutes) at 30°C. The reaction time should be within the linear range of the assay.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper or by adding a stop solution (e.g., EDTA).
-
Wash the phosphocellulose paper extensively with a wash buffer (e.g., 1% phosphoric acid or 75 mM H₃PO₄) to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Tau Phosphorylation Assay
This protocol describes a general method to assess the effect of this compound on tau phosphorylation in a cellular context.
Materials:
-
A neuronal cell line (e.g., SH-SY5Y, N2a) or primary neurons.
-
Cell culture medium and supplements.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies against total tau and phospho-tau at specific epitopes (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404).
-
Secondary antibodies conjugated to horseradish peroxidase (HRP) or a fluorescent dye.
-
SDS-PAGE gels and Western blotting apparatus.
-
Chemiluminescent substrate or fluorescence imaging system.
Procedure:
-
Culture the neuronal cells to a suitable confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24 hours).
-
Lyse the cells in lysis buffer and collect the total protein extracts.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).
-
Incubate the membrane with primary antibodies against total tau and specific phospho-tau epitopes overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP- or fluorescently-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system or a fluorescence scanner.
-
Quantify the band intensities and normalize the levels of phospho-tau to total tau to determine the effect of this compound on tau phosphorylation.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Tau Hyperphosphorylation and this compound Intervention
The following diagram illustrates the key signaling pathway leading to tau hyperphosphorylation in Alzheimer's disease and the points of intervention by this compound.
References
- 1. In Vitro and In Vivo Efficacies of the Linear and the Cyclic Version of an All-d-Enantiomeric Peptide Developed for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Aloisine B: A Technical Guide to its Role in Inhibiting Tau Hyperphosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperphosphorylation of the microtubule-associated protein tau is a central pathological hallmark of several neurodegenerative disorders, collectively known as tauopathies, which include Alzheimer's disease. The abnormal phosphorylation of tau leads to its dissociation from microtubules, subsequent aggregation into neurofibrillary tangles (NFTs), and ultimately, neuronal dysfunction and death. Key kinases implicated in this pathological process are Cyclin-Dependent Kinase 5 (CDK5) and Glycogen Synthase Kinase-3β (GSK-3β). Aloisine B, a member of the 6-phenyl[5H]pyrrolo[2,3-b]pyrazines class of compounds, has emerged as a potent inhibitor of these kinases, presenting a promising therapeutic avenue for the mitigation of tau pathology. This technical guide provides an in-depth overview of the mechanism of action of this compound, its inhibitory effects on key tau kinases, relevant experimental protocols, and the signaling pathways it modulates.
Core Mechanism of Action
This compound functions as a competitive inhibitor of ATP at the catalytic site of CDK5 and GSK-3β.[1] This mode of action prevents the transfer of phosphate groups from ATP to the tau protein, thereby directly reducing its phosphorylation.
Quantitative Data on Kinase Inhibition
The inhibitory potency of this compound against key kinases involved in tau phosphorylation has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its efficacy.
| Kinase | This compound IC50 (µM) |
| CDK5/p25 | 0.20 |
| GSK-3β | 0.8 |
Table 1: Inhibitory Activity of this compound against Tau Kinases. Data extracted from Mettey et al., 2003.
Signaling Pathways Modulated by this compound
This compound's primary mechanism of inhibiting tau hyperphosphorylation is through the direct inhibition of CDK5 and GSK-3β. These kinases are central nodes in signaling cascades that regulate tau phosphorylation. By blocking their activity, this compound effectively dampens the downstream phosphorylation of multiple pathological sites on the tau protein.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy of this compound in inhibiting tau hyperphosphorylation.
In Vitro Kinase Assay for CDK5/p25 and GSK-3β Inhibition
This protocol is designed to quantify the direct inhibitory effect of this compound on the enzymatic activity of CDK5/p25 and GSK-3β.
Materials:
-
Recombinant active CDK5/p25 and GSK-3β enzymes
-
Histone H1 (for CDK5) or a specific peptide substrate (for GSK-3β)
-
This compound (dissolved in DMSO)
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)
-
ATP solution
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a microcentrifuge tube, combine the kinase (CDK5/p25 or GSK-3β), the appropriate substrate, and the diluted this compound or vehicle (DMSO) control.
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Tau Phosphorylation Assay
This protocol assesses the ability of this compound to reduce tau phosphorylation in a cellular context, often using a model where hyperphosphorylation is induced.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, N2a) or primary neurons
-
Cell culture medium and supplements
-
Okadaic acid (to induce tau hyperphosphorylation by inhibiting phosphatases)
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus and reagents
-
Primary antibodies against total tau and phospho-specific tau (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Culture neuronal cells to the desired confluency.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified pre-incubation period.
-
Induce tau hyperphosphorylation by treating the cells with okadaic acid for a defined duration.
-
Lyse the cells and collect the total protein lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against total tau and specific phospho-tau epitopes overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-tau signal to the total tau signal to determine the effect of this compound on site-specific tau phosphorylation.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for tauopathies by directly inhibiting the key tau kinases, CDK5 and GSK-3β. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals to further investigate and harness the therapeutic capabilities of this compound in the context of neurodegenerative diseases characterized by tau hyperphosphorylation. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile.
References
The Anti-Proliferative Potential of Aloisine B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aloisine B, a member of the 6-phenyl[5H]pyrrolo[2,3-b]pyrazines class of compounds, has emerged as a subject of interest in the field of oncology due to its anti-proliferative properties. This technical guide provides a comprehensive overview of the existing research on this compound, with a focus on its mechanism of action, quantitative anti-proliferative effects, and the experimental protocols utilized to elucidate these properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.
Mechanism of Action: Inhibition of Cyclin-Dependent Kinases and Glycogen Synthase Kinase-3
This compound exerts its anti-proliferative effects primarily through the inhibition of key enzymes involved in cell cycle regulation and signaling: Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3).[1][2] The aloisine family of compounds, including this compound, functions as competitive inhibitors of ATP binding to the catalytic subunit of these kinases.[1][2] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that drive cell cycle progression.
The interaction of this compound with the ATP-binding pocket of CDK2 has been structurally characterized. It forms two critical hydrogen bonds with the backbone nitrogen and oxygen atoms of Leucine 83 in the kinase hinge region, a common interaction pattern for this class of inhibitors. By occupying the ATP-binding site, this compound effectively blocks the kinase's ability to transfer phosphate groups to its target proteins, leading to a halt in the cell cycle. This mechanism of action results in the arrest of cells in both the G1 and G2 phases of the cell cycle.[1]
Quantitative Anti-Proliferative and Kinase Inhibition Data
The inhibitory activity of this compound has been quantified against several key kinases implicated in cell cycle control and other cellular processes. The following tables summarize the available IC50 values, which represent the concentration of this compound required to inhibit the activity of a specific enzyme by 50%.
Table 1: Inhibitory Activity (IC50) of this compound against Protein Kinases
| Target Kinase | IC50 (µM) |
| CDK1/cyclin B | 0.6 |
| CDK2/cyclin A | 0.55 |
| CDK2/cyclin E | 1.0 |
| CDK5/p25 | 0.4 |
| GSK-3α | 1.0 |
| GSK-3β | 0.8 |
Data sourced from Mettey et al., J Med Chem. 2003 Jan 16;46(2):222-36.
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Growth Inhibition (GI50 in µM) |
| Neuro-2a (mouse neuroblastoma) | 15 |
| SH-SY5Y (human neuroblastoma) | 12 |
Data sourced from Mettey et al., J Med Chem. 2003 Jan 16;46(2):222-36.
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited in this guide.
Protein Kinase Assays
Objective: To determine the in vitro inhibitory activity of this compound against a panel of protein kinases.
Materials:
-
Purified recombinant kinases (CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, CDK5/p25, GSK-3α, GSK-3β)
-
Specific peptide or protein substrates (e.g., Histone H1 for CDKs, GS-1 peptide for GSK-3)
-
[γ-³³P]ATP
-
This compound (dissolved in DMSO)
-
Assay buffer (specific composition varies depending on the kinase)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Kinase reactions were set up in a final volume of 25 µL containing the respective kinase, its substrate, and the assay buffer.
-
This compound, at various concentrations, was added to the reaction mixture. Control reactions were performed in the presence of DMSO alone.
-
The reaction was initiated by the addition of [γ-³³P]ATP (15 µM).
-
The mixture was incubated for a specified time at 30°C.
-
The reaction was stopped by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
The phosphocellulose papers were washed multiple times in phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
The radioactivity incorporated into the substrate, corresponding to kinase activity, was quantified using a scintillation counter.
-
IC50 values were calculated from the dose-response curves.
Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
Materials:
-
Neuro-2a and SH-SY5Y cell lines
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
This compound (dissolved in DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability reagents
-
Spectrophotometer
Procedure:
-
Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.
-
Cells were incubated for a specified period (e.g., 48 or 72 hours).
-
At the end of the incubation period, a cell viability reagent (e.g., MTT) was added to each well.
-
After a further incubation period to allow for the conversion of the reagent by viable cells, the resulting product (e.g., formazan crystals) was solubilized.
-
The absorbance of each well was measured using a spectrophotometer at the appropriate wavelength.
-
The percentage of cell growth inhibition was calculated relative to the vehicle-treated control cells, and the GI50 values were determined.
Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
This compound
-
Propidium iodide (PI) or other DNA-staining dye
-
RNase A
-
Fixation solution (e.g., 70% ethanol)
-
Flow cytometer
Procedure:
-
Cells were seeded and treated with this compound or a vehicle control for a specified duration.
-
Both floating and adherent cells were harvested and washed with phosphate-buffered saline (PBS).
-
Cells were fixed by dropwise addition of ice-cold 70% ethanol while vortexing, followed by incubation at -20°C.
-
Fixed cells were washed with PBS and then incubated with a solution containing PI and RNase A to stain the cellular DNA and degrade RNA, respectively.
-
The DNA content of individual cells was analyzed using a flow cytometer.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined using appropriate cell cycle analysis software.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
This compound demonstrates clear anti-proliferative effects through the potent inhibition of key cell cycle kinases, CDK1, CDK2, and CDK5, as well as the signaling kinase GSK-3. Its mechanism of action, centered on the competitive inhibition of ATP binding, leads to cell cycle arrest in the G1 and G2 phases. The quantitative data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound. The detailed experimental protocols offer a practical resource for researchers aiming to replicate or build upon these findings. Future studies should focus on expanding the panel of cancer cell lines tested, elucidating the downstream effects of GSK-3 inhibition, and evaluating the in vivo efficacy and safety of this compound in preclinical cancer models.
References
Aloisine B: A Potent Kinase Inhibitor with Implications for Neuronal Function and Apoptosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Aloisine B is a synthetic small molecule belonging to the 6-phenyl[5H]pyrrolo[2,3-b]pyrazines class of compounds, which have been identified as potent inhibitors of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).[1][2] Both CDKs and GSK-3 are crucial regulators of a vast array of cellular processes, including cell cycle progression, transcription, and apoptosis. In the context of the central nervous system, these kinases, particularly CDK5 and GSK-3, play pivotal roles in neuronal development, synaptic plasticity, and the pathogenesis of neurodegenerative diseases.[1][2] Dysregulation of CDK5 and GSK-3 activity has been implicated in the neuronal cell death observed in conditions such as Alzheimer's disease. This guide provides a comprehensive overview of the biochemical activity of this compound, its impact on neuronal signaling pathways, and detailed experimental protocols relevant to its study.
Biochemical Activity of this compound
This compound exerts its biological effects through the competitive inhibition of the ATP-binding pocket of specific kinases.[1][2] Its inhibitory activity has been quantified against a panel of kinases, revealing a high degree of selectivity for certain CDKs and GSK-3.
Quantitative Data: Kinase Inhibition Profile of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against key kinases implicated in neuronal function and apoptosis.
| Kinase Target | This compound IC50 (µM) |
| CDK1/cyclin B | 0.6 |
| CDK2/cyclin A | 0.7 |
| CDK2/cyclin E | 1.2 |
| CDK5/p25 | 0.2 |
| GSK-3α/β | 0.15 |
Data extracted from Mettey et al., 2003.
Experimental Protocol: In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound on CDK and GSK-3 activity was determined using a radioactive phosphate incorporation assay.
Materials:
-
Purified recombinant kinases (CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, CDK5/p25, GSK-3α/β)
-
Specific peptide or protein substrates (e.g., Histone H1 for CDKs, GS-1 peptide for GSK-3)
-
[γ-³²P]ATP
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., 20 mM MOPS pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM dithiothreitol)
-
15 mM MgCl₂
-
Phosphocellulose paper (P81)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, the respective kinase, and its substrate.
-
Add increasing concentrations of this compound or vehicle (DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP and MgCl₂.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 15 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively in phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Impact on Neuronal Function and Apoptosis
The primary neuronal targets of this compound, CDK5 and GSK-3, are key players in signaling pathways that govern neuronal survival and death.
-
CDK5: While essential for neuronal development and migration, its aberrant activation, often through the cleavage of its activator p35 to p25, is linked to neurotoxicity and apoptosis.[3]
-
GSK-3: This kinase is involved in a multitude of neuronal processes. Its hyperactivity is associated with the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, and the promotion of apoptotic pathways.[3]
By inhibiting these kinases, this compound can modulate downstream signaling events, potentially offering a neuroprotective effect.
Signaling Pathway: this compound's Putative Mechanism in Neuronal Apoptosis
The following diagram illustrates the proposed mechanism by which this compound may interfere with pro-apoptotic signaling in neurons.
References
The Aloisine Family: A Technical Guide to their Discovery and Development as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aloisine family of compounds, characterized by their 6-phenyl[5H]pyrrolo[2,3-b]pyrazine core structure, has emerged as a significant class of potent kinase inhibitors. Initially identified through screening efforts, these synthetic compounds have demonstrated notable inhibitory activity against key regulators of the cell cycle and other signaling pathways, particularly cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).[1] Their discovery has paved the way for extensive research into their therapeutic potential, particularly in the fields of oncology and neurodegenerative diseases. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and experimental evaluation of the aloisine family.
Discovery and Development
The aloisine scaffold was first reported as a novel and potent inhibitor of CDKs.[1] The name "aloisine" was inspired by Alois Alzheimer, the discoverer of Alzheimer's disease, reflecting the initial interest in the compounds' ability to inhibit CDK5 and GSK-3, two kinases implicated in the hyperphosphorylation of tau protein, a hallmark of the disease.[2] Subsequent research has focused on synthesizing and evaluating a variety of aloisine derivatives to explore their structure-activity relationships (SAR) and optimize their potency and selectivity.[1]
Mechanism of Action
Kinetic studies have revealed that aloisines act as competitive inhibitors of ATP binding to the catalytic subunit of kinases.[1][2] This mechanism is supported by the co-crystal structure of aloisine in complex with CDK2, which shows the compound occupying the ATP-binding pocket.[1][2] The interaction is stabilized by hydrogen bonds between the aloisine molecule and the backbone nitrogen and oxygen atoms of Leu83 in CDK2.[1][2] By competing with ATP, aloisines effectively block the phosphorylation of substrate proteins, thereby interrupting the signaling cascades regulated by the target kinases.
Data Presentation: Inhibitory Activity of Aloisine Derivatives
The following tables summarize the in vitro inhibitory activity of key aloisine derivatives against a panel of protein kinases. The IC50 values, representing the concentration of the compound required to inhibit 50% of the kinase activity, are presented in micromolar (µM).
Table 1: IC50 Values of Aloisine A against various kinases.
| Kinase Target | IC50 (µM) |
| CDK1/cyclin B | 0.15 |
| CDK2/cyclin A | 0.12 |
| CDK2/cyclin E | 0.4 |
| CDK5/p25 | 0.16 |
| GSK-3α | 0.5 |
| GSK-3β | 1.5 |
Table 2: Structure-Activity Relationship of selected Aloisine Derivatives against CDK1, CDK5, and GSK-3β.
| Compound | R1 | R2 | R3 | R4 | CDK1/cyclin B IC50 (µM) | CDK5/p25 IC50 (µM) | GSK-3β IC50 (µM) |
| Aloisine A | H | H | OH | H | 0.15 | 0.16 | 1.5 |
| Aloisine B | H | Cl | H | H | 0.6 | 0.7 | 1.2 |
| Compound 1 | H | H | H | H | 1.2 | 1.5 | >10 |
| Compound 2 | OCH3 | H | H | H | 2.5 | 3.0 | >10 |
| Compound 3 | F | H | H | H | 0.8 | 1.0 | 5.0 |
Experimental Protocols
General Synthesis of 6-phenyl[5H]pyrrolo[2,3-b]pyrazines (Aloisines)
This protocol describes a general method for the synthesis of the aloisine scaffold.[3]
Materials:
-
Diisopropylamine
-
Tetrahydrofuran (THF)
-
n-Butyllithium
-
Alkylpyrazine derivative
-
Nitrile derivative (R6-CN)
-
10% aqueous solution of NH4Cl
-
Sodium sulfate (Na2SO4)
-
Silica gel for chromatography
-
Methylene chloride
-
Ethyl acetate
Procedure:
-
Cool a solution of diisopropylamine (0.022 mol) in THF (50 mL) to 0°C.
-
Add n-butyllithium dropwise to the solution.
-
Stir the solution for 30 minutes at 0°C.
-
Cool the solution to -40°C.
-
Add the alkylpyrazine derivative (0.02 mol) in THF (20 mL).
-
Stir for 30 minutes at -40°C.
-
Add the nitrile derivative (R6-CN) (0.01 mol) in THF (20 mL).
-
Stir the solution for 30 minutes at -40°C, then allow it to warm to 20°C and stir for 1-20 hours.
-
Hydrolyze the reaction mixture with a 10% aqueous solution of NH4Cl.
-
Separate the organic layer, dry it over Na2SO4, and concentrate under vacuum.
-
Purify the crude product by chromatography on silica gel, eluting with methylene chloride, then ethyl acetate.
In Vitro Kinase Inhibition Assay (CDK2/Cyclin A)
This protocol outlines a method to determine the IC50 values of aloisine compounds against CDK2/cyclin A.
Materials:
-
Recombinant human CDK2/cyclin A kinase
-
Biotinylated peptide substrate (e.g., a derivative of histone H1)
-
ATP
-
Kinase buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 3 µM Na-orthovanadate, 1.2 mM DTT)
-
Aloisine compound stock solution in DMSO
-
96-well assay plates
-
Detection reagent (e.g., phospho-serine/threonine antibody)
Procedure:
-
Prepare serial dilutions of the aloisine compound in the kinase buffer.
-
In a 96-well plate, add the aloisine compound dilutions.
-
Add the CDK2/cyclin A kinase and the biotinylated peptide substrate to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Detect the amount of phosphorylated substrate using a suitable detection method, such as an antibody-based assay (e.g., ELISA or fluorescence polarization).[4]
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of aloisine compounds on the cell cycle distribution of a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
Aloisine compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed the cancer cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the aloisine compound or DMSO (vehicle control) for a specified period (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by resuspending them in cold 70% ethanol and incubating them at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining buffer containing RNase A and PI.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.
Mandatory Visualizations
Caption: Experimental workflow for the evaluation of aloisine compounds.
Caption: Signaling pathway of aloisine-induced cell cycle arrest.
Conclusion
The aloisine family of compounds represents a versatile scaffold for the development of potent kinase inhibitors. Their well-defined mechanism of action, targeting the ATP-binding site of CDKs and GSK-3, has made them valuable tools for studying cell cycle regulation and promising candidates for therapeutic development. The established structure-activity relationships provide a roadmap for the design of next-generation aloisines with improved potency and selectivity. Further research into their efficacy in various disease models is warranted to fully realize their therapeutic potential.
References
- 1. Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide on Cellular Pathways Modulated by Aloisine B Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aloisine B is a potent small molecule inhibitor belonging to the 6-phenyl[5H]pyrrolo[2,3-b]pyrazines class of compounds, also known as aloisines. These compounds have garnered significant interest in the scientific community for their targeted inhibition of key protein kinases involved in fundamental cellular processes. This technical guide provides a comprehensive overview of the cellular pathways modulated by this compound, with a focus on its mechanism of action, quantitative inhibitory data, and the experimental protocols used to elucidate its effects. The primary targets of this compound are Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3), making it a valuable tool for studying cell cycle regulation, apoptosis, and neurodegenerative disease models.
Core Mechanism of Action
Kinetic studies have demonstrated that aloisines, including this compound, function as competitive inhibitors of ATP at the catalytic subunit of target kinases. This competitive binding prevents the transfer of a phosphate group from ATP to the kinase's substrate, thereby inhibiting its enzymatic activity. The co-crystal structure of this compound in complex with CDK2 reveals that it binds to the ATP-binding pocket, forming two hydrogen bonds with the backbone nitrogen and oxygen atoms of Leucine 83.
Quantitative Analysis of Kinase Inhibition
This compound has been demonstrated to be a potent inhibitor of several key kinases, particularly those of the CDK family and GSK-3β. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.
| Target Kinase | This compound IC50 (µM) |
| CDK1/cyclin B | 0.65 |
| CDK2/cyclin A | 0.4 |
| CDK5/p25 | 0.20 |
| GSK-3β | 0.15 |
Table 1: Inhibitory activity of this compound against various protein kinases. Data sourced from Mettey et al., J Med Chem. 2003; 46(2):222-36.
Modulated Cellular Pathways
The primary cellular pathways affected by this compound treatment are a direct consequence of its inhibition of CDKs and GSK-3. These pathways are central to cell proliferation and survival.
Cell Cycle Regulation
CDKs are the master regulators of the cell cycle, driving the progression through the G1, S, G2, and M phases. By inhibiting key CDKs, this compound effectively halts the cell cycle at distinct checkpoints.
-
G1 Phase Arrest: Inhibition of CDK2/cyclin E prevents the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for S phase entry.
-
G2/M Phase Arrest: Inhibition of CDK1/cyclin B prevents the cell from entering mitosis. This leads to an accumulation of cells in the G2 phase of the cell cycle.
The dual blockade at both the G1/S and G2/M transitions is a hallmark of the cellular effects of aloisines.
Apoptosis Induction
The sustained cell cycle arrest and inhibition of survival signals by this compound can lead to the induction of apoptosis, or programmed cell death. GSK-3 is a key regulator of apoptosis, and its inhibition by this compound contributes to this pro-apoptotic effect.
-
Mitochondrial (Intrinsic) Pathway: Inhibition of GSK-3β has been shown to lead to the dephosphorylation of the anti-apoptotic protein Bcl-2 and downregulation of Bcl-xL. This shifts the balance towards pro-apoptotic proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
-
Modulation of Transcription Factors: GSK-3β is known to regulate the activity of several transcription factors involved in cell survival, such as NF-κB. Inhibition of GSK-3β can lead to the suppression of NF-κB transcriptional activity, resulting in decreased expression of anti-apoptotic proteins like XIAP and Bcl-2.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound's cellular effects.
Protein Kinase Assays
Objective: To determine the in vitro inhibitory activity of this compound against target kinases.
Materials:
-
Purified recombinant kinases (e.g., CDK1/cyclin B, CDK2/cyclin A, CDK5/p25, GSK-3β)
-
Kinase-specific substrates (e.g., Histone H1 for CDKs, GS-1 peptide for GSK-3β)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
This compound stock solution (in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 2.5 mM EGTA, 10 µM β-glycerophosphate, 1 mM NaF, 0.1 mM Na₃VO₄)
-
Phosphocellulose paper (P81)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a microcentrifuge tube, combine the kinase, its specific substrate, and the diluted this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding [γ-³²P]ATP (final concentration typically 15 µM).
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.
-
Wash the P81 papers extensively in phosphoric acid (e.g., 0.75%) to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on the cell cycle distribution of a cell population.
Materials:
-
Cell line of interest (e.g., human cancer cell line)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with PBS and resuspend the cell pellet.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing to prevent cell clumping.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
Gate the cell population to exclude debris and doublets.
-
Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Detection by Annexin V/Propidium Iodide Staining
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add additional 1X Binding Buffer to the cells.
-
Analyze the stained cells by flow cytometry within one hour.
-
Use fluorescence compensation to correct for spectral overlap between the fluorochromes.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Conclusion
This compound is a well-characterized inhibitor of CDKs and GSK-3 that modulates fundamental cellular pathways, leading to cell cycle arrest and apoptosis. Its specific and potent activity makes it a valuable research tool for dissecting the intricate signaling networks that govern cell fate. The detailed protocols provided in this guide offer a robust framework for investigating the cellular and molecular effects of this compound and other kinase inhibitors. Further research into the broader effects of this compound on other GSK-3 regulated pathways may reveal additional therapeutic applications for this class of compounds.
Methodological & Application
Determining the IC50 of Aloisine B: A Cell-Based Assay Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aloisine B is a member of the aloisine family of small molecules, which are potent inhibitors of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).[1][2][3] By competitively binding to the ATP pocket of these kinases, this compound disrupts cellular processes crucial for cell cycle progression, leading to cell cycle arrest in the G1 and G2 phases and subsequent inhibition of cell proliferation.[1][2][3][4] This mechanism of action makes this compound a compound of interest in cancer research and other therapeutic areas where aberrant kinase activity is implicated.
This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay format. The IC50 value is a critical parameter for characterizing the potency of a compound and is essential for dose-response studies in drug discovery and development. The following protocol utilizes the widely accepted CellTiter-Glo® Luminescent Cell Viability Assay, a robust and high-throughput method for assessing cell viability.
Principle of the Assay
The CellTiter-Glo® Assay quantifies the number of viable cells in culture based on the amount of ATP present, which is a key indicator of metabolically active cells.[5][6] The assay reagent contains a thermostable luciferase and its substrate, D-luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, generating a luminescent signal that is directly proportional to the ATP concentration and, consequently, the number of viable cells. By measuring the luminescence at varying concentrations of this compound, a dose-response curve can be generated to calculate the IC50 value.
Data Presentation
Table 1: Raw Luminescence Data (Example)
| This compound (µM) | Replicate 1 (RLU) | Replicate 2 (RLU) | Replicate 3 (RLU) | Average RLU | % Viability |
| 0 (Vehicle) | 850,000 | 865,000 | 840,000 | 851,667 | 100.0 |
| 0.1 | 810,000 | 825,000 | 800,000 | 811,667 | 95.3 |
| 0.5 | 650,000 | 670,000 | 660,000 | 660,000 | 77.5 |
| 1 | 430,000 | 445,000 | 420,000 | 431,667 | 50.7 |
| 5 | 150,000 | 160,000 | 155,000 | 155,000 | 18.2 |
| 10 | 50,000 | 55,000 | 48,000 | 51,000 | 6.0 |
| 50 | 10,000 | 12,000 | 11,000 | 11,000 | 1.3 |
| 100 | 5,000 | 5,500 | 4,900 | 5,133 | 0.6 |
Table 2: Calculated IC50 Values of this compound in Various Cancer Cell Lines (Representative Data)
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | ~1.5 |
| T-47D | Breast Cancer | ~2.0 |
| HCT116 | Colon Cancer | ~1.2 |
| PC-3 | Prostate Cancer | ~3.5 |
| HepG2 | Liver Cancer | ~2.8 |
Note: The IC50 values presented are representative and may vary depending on the specific experimental conditions, cell line passage number, and assay methodology.
Experimental Protocols
Materials and Reagents
-
This compound
-
Cancer cell lines of interest (e.g., MCF-7, T-47D, HCT116)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl Sulfoxide (DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well microplates (suitable for luminescence readings)
-
Luminometer
Protocol for IC50 Determination using CellTiter-Glo®
-
Cell Culture and Seeding:
-
Culture cancer cells in their recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO2.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control (medium with the same percentage of DMSO).
-
-
Incubation:
-
Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the cell line's doubling time and the compound's mechanism of action.
-
-
Cell Viability Measurement (CellTiter-Glo® Assay):
-
Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium).[6]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[6]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental readings.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle-treated control wells (% Viability).
-
Plot the % Viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) with a software like GraphPad Prism to calculate the IC50 value.
-
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: this compound inhibits CDKs and GSK-3, leading to cell cycle arrest.
References
- 1. 2.3. Determination of IC50 Values [bio-protocol.org]
- 2. IC50 determination and cell viability assay [bio-protocol.org]
- 3. Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Document: Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effect... - ChEMBL [ebi.ac.uk]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 6. ch.promega.com [ch.promega.com]
Application Notes and Protocols: Cell Cycle Analysis Following Aloisine B Treatment
These application notes provide a detailed protocol for analyzing the effects of Aloisine B, a potent cyclin-dependent kinase (CDK) inhibitor, on the cell cycle distribution of cultured cells. The primary method described is flow cytometric analysis of cellular DNA content using propidium iodide (PI) staining.
Introduction
This compound is a chemical compound that functions as a cyclin-dependent kinase (CDK) inhibitor.[1][2] It effectively halts cell proliferation by inducing cell cycle arrest in both the G1 and G2 phases.[1][2][3][4] The mechanism of action involves competition with ATP for the binding pocket on CDKs, which are crucial enzymes for cell cycle progression.[3][5] Specifically, this compound's inhibitory effect on CDK2/cyclin E is associated with G1 arrest, while its impact on CDK1/cyclin B leads to a G2/M phase arrest.[3][4][6]
Analyzing the cell cycle distribution is a fundamental method to assess the cellular response to CDK inhibitors like this compound. Flow cytometry with propidium iodide (PI) is a widely used and robust technique for this purpose. PI is a fluorescent intercalating agent that binds to DNA, and the intensity of its fluorescence is directly proportional to the amount of DNA within a cell.[7] This allows for the quantification of cells in the distinct phases of the cell cycle: G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content).
Signaling Pathway of this compound in Cell Cycle Regulation
The following diagram illustrates the key signaling nodes affected by this compound, leading to cell cycle arrest.
Experimental Workflow
The overall experimental procedure for analyzing the effects of this compound on the cell cycle is outlined below.
Experimental Protocols
This section provides a detailed step-by-step methodology for conducting the cell cycle analysis.
Part 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate the cells of interest in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency by the end of the experiment.
-
Cell Synchronization (Optional): For some experimental aims, synchronizing the cells at a specific phase of the cell cycle (e.g., using serum starvation) before treatment can yield more precise results.
-
Treatment: The following day, replace the culture medium with fresh medium containing either this compound at the desired final concentration or a vehicle control (e.g., DMSO). It is recommended to perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your cell line.
-
Incubation: Return the cells to the incubator for the predetermined duration of the treatment (e.g., 24 hours).
Part 2: Cell Harvesting and Fixation
This protocol is for adherent cells. For suspension cells, begin at step 3.
-
Harvest Cells: Aspirate the culture medium. Wash the cells once with phosphate-buffered saline (PBS). Add trypsin and incubate until the cells detach.
-
Neutralize Trypsin: Add complete medium to the vessel to neutralize the trypsin and transfer the cell suspension to a 15 mL conical tube.
-
Cell Count: Count the cells to ensure approximately 1 x 10^6 cells per sample.
-
Wash: Centrifuge the cell suspension at 300 x g for 5 minutes.[7][8] Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Fixation: While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol drop-by-drop.[7][9] This dropwise addition is crucial to prevent cell clumping.[8]
-
Incubate: Fix the cells for at least 1 hour at 4°C. For longer-term storage, cells can be kept in 70% ethanol at -20°C for several weeks.[8]
Part 3: Propidium Iodide Staining
-
Wash out Fixative: Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes. Ethanol-fixed cells are more buoyant.[7][9] Carefully discard the ethanol supernatant.
-
Rehydrate: Resuspend the cell pellet in 3 mL of PBS and centrifuge again at 500 x g for 5 minutes. Discard the supernatant.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A. This step is essential as PI can also bind to double-stranded RNA.[8]
-
Incubation: Incubate the suspension at 37°C for 30 minutes or at room temperature for 1 hour.
-
PI Staining: Add 500 µL of a 100 µg/mL Propidium Iodide solution to the cell suspension (final concentration of 50 µg/mL). Gently mix.
-
Final Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes before analysis.[7]
Part 4: Flow Cytometry Analysis
-
Instrument Setup: Set up the flow cytometer to measure the fluorescence from the PI-stained cells. Use a linear scale for the PI signal.
-
Data Acquisition: Run the samples on the flow cytometer, acquiring at least 10,000-20,000 events per sample for accurate analysis.[7] Use a low flow rate to improve the quality of the data.
-
Data Analysis: Gate the single-cell population to exclude doublets and aggregates. Analyze the DNA content histogram using appropriate cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Data Presentation
The quantitative data obtained from the flow cytometry analysis should be summarized in a table for clear comparison between the control and treated samples.
| Treatment | Concentration (µM) | Duration (h) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control | - | 24 | 55.2 | 28.5 | 16.3 |
| This compound | 10 | 24 | 72.1 | 8.3 | 19.6 |
| This compound | 20 | 24 | 78.5 | 4.2 | 17.3 |
Table 1: Representative data from a cell cycle analysis experiment. Treatment with this compound is expected to cause an accumulation of cells in the G0/G1 and G2/M phases, with a corresponding decrease in the S phase population, indicative of cell cycle arrest.
References
- 1. This compound - Nordic Biosite [nordicbiosite.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Document: Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effect... - ChEMBL [ebi.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 8. vet.cornell.edu [vet.cornell.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
Application Note: Western Blot Protocol for Detecting Phosphorylated Retinoblastoma Protein (p-Rb) Following Aloisine B Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Retinoblastoma protein (Rb) is a critical tumor suppressor that acts as a key regulator of the cell cycle. Its activity is primarily controlled by phosphorylation. In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, inhibiting the expression of genes required for S-phase entry and effectively halting the cell cycle in G1. As the cell prepares to divide, cyclin-dependent kinases (CDKs), particularly CDK4/6 and CDK2, phosphorylate Rb. This hyperphosphorylation causes a conformational change in Rb, leading to the release of E2F and allowing the transcription of genes necessary for cell cycle progression.
Aloisine B is a potent inhibitor of cyclin-dependent kinases, including CDK1, CDK2, and CDK5.[1][2][3] It functions by competing with ATP for the kinase's binding pocket, thereby preventing the phosphorylation of downstream targets like Rb.[3][4] This inhibition leads to cell cycle arrest in both the G1 and G2 phases.[1][3][5] This application note provides a detailed protocol for utilizing Western blotting to detect and quantify the expected decrease in phosphorylated Rb (p-Rb) levels in cells treated with this compound.
Signaling Pathway and Experimental Overview
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for this protocol.
Caption: The effect of this compound on the Rb-E2F signaling pathway.
Caption: A generalized workflow for the Western blot protocol.
Experimental Protocol
This protocol is optimized for detecting phosphorylated proteins. Key considerations include keeping samples cold and using phosphatase inhibitors to prevent dephosphorylation.[6][7][8][9]
Cell Culture and this compound Treatment
a. Plate cells at a density that will ensure they are in a logarithmic growth phase and approximately 70-80% confluent at the time of harvest. b. Treat cells with the desired concentrations of this compound (and a vehicle control, e.g., DMSO) for a predetermined duration (e.g., 6, 12, or 24 hours). The optimal concentration and time should be determined empirically for each cell line.
Preparation of Cell Lysates
Crucial Step: Perform all lysis steps on ice with pre-chilled buffers to preserve protein phosphorylation.[8][9]
a. Aspirate the culture medium and wash the cells once with ice-cold PBS. b. Add ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors directly to the plate.
- Lysis Buffer Recipe: Modified RIPA buffer is recommended. For a 10 mL solution: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate.[10] Immediately before use, add protease and phosphatase inhibitor cocktails according to the manufacturer's instructions.[7][11] c. Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. f. Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube. Avoid disturbing the pellet.
Protein Concentration Determination
a. Determine the total protein concentration of each lysate using a standard protein assay such as the Bicinchoninic acid (BCA) or Bradford assay.[12][13][14] b. This step is critical to ensure equal amounts of protein are loaded into each lane of the gel for accurate comparison.[12]
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
a. Based on the protein concentration, calculate the volume of lysate needed to load 20-40 µg of total protein per lane.[15][16] b. Prepare samples by adding 4x Laemmli sample buffer to the calculated lysate volume. c. Denature the proteins by heating the samples at 95-100°C for 5 minutes.[16][17] d. Load the denatured samples and a molecular weight marker into the wells of an SDS-PAGE gel. The acrylamide percentage should be chosen based on the molecular weight of Rb (~110 kDa); an 8% gel is suitable.[18][19] e. Run the gel in 1x SDS Running Buffer until the dye front reaches the bottom.[20]
Protein Transfer (Western Blot)
a. Following electrophoresis, transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[21][22] PVDF is recommended for its high protein retention.[21] b. Briefly activate the PVDF membrane in methanol, then equilibrate it in Transfer Buffer.[21] c. Assemble the transfer "sandwich" (filter paper, gel, membrane, filter paper) ensuring no air bubbles are trapped between the gel and the membrane.[23] d. Perform the transfer using a wet or semi-dry transfer system. Conditions will vary by equipment, but a typical semi-dry transfer is run at 15-25V for 30-60 minutes.[22][24] e. After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency.[10][16]
Immunoblotting
a. Blocking: To prevent non-specific antibody binding, block the membrane for 1 hour at room temperature with gentle agitation.
- Blocking Buffer: Use 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Do not use milk , as it contains the phosphoprotein casein, which can cause high background.[6][8][9][25] b. Primary Antibody Incubation:
- Dilute the anti-p-Rb antibody (e.g., anti-phospho-Rb Ser807/811 or Ser780) in fresh blocking buffer at the manufacturer's recommended dilution.
- Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[16][17][26] c. Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[16][27] d. Secondary Antibody Incubation:
- Incubate the membrane for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer.[16][28] e. Final Washing: Wash the membrane again three times for 10 minutes each with TBST.
Signal Detection
a. Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions just before use.[29][30] b. Incubate the membrane in the ECL substrate for 1-5 minutes.[30] c. Capture the chemiluminescent signal using a digital imaging system or by exposing it to X-ray film.[29][30]
Data Analysis and Controls
a. Quantify the band intensity for p-Rb using densitometry software. b. To ensure accurate interpretation, the membrane should be stripped and re-probed (or a parallel blot run) for:
- Total Rb: To normalize the p-Rb signal to the total amount of Rb protein.
- Loading Control: A housekeeping protein like GAPDH or β-actin, to confirm equal protein loading across all lanes.
Summary of Quantitative Parameters
| Parameter | Recommended Value/Range | Notes |
| Protein Loading | 20 - 40 µg per lane | May need optimization based on p-Rb abundance.[15][16] |
| SDS-PAGE Gel | 8% Acrylamide | Appropriate for separating proteins around 110 kDa (size of Rb).[19] |
| Transfer Conditions | Semi-dry: 15-25V for 30-60 min | Varies by apparatus; optimize for efficient transfer.[22] |
| Blocking Solution | 3-5% BSA in TBST | Use BSA, not milk, for phosphoprotein detection.[6][9][25] |
| Primary Antibody Dilution | As per manufacturer's datasheet | Typically 1:1000 to 1:5000. Titration is recommended.[16][31] |
| Primary Antibody Incubation | Overnight at 4°C | Increases signal specificity and intensity.[17][26] |
| Secondary Antibody Dilution | As per manufacturer's datasheet | Typically 1:5000 to 1:20000 for HRP-conjugates.[28][32] |
| Secondary Antibody Incubation | 1 hour at Room Temperature | Standard for most protocols.[16][27] |
| Wash Steps | 3 x 5-10 minutes in TBST | Crucial for reducing background signal.[16] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Document: Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effect... - ChEMBL [ebi.ac.uk]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. stratech.co.uk [stratech.co.uk]
- 8. inventbiotech.com [inventbiotech.com]
- 9. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 10. bio-rad.com [bio-rad.com]
- 11. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 12. licorbio.com [licorbio.com]
- 13. bosterbio.com [bosterbio.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Quantitative Western Blot Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
- 17. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 18. SDS-PAGE Protocol | Rockland [rockland.com]
- 19. biorbyt.com [biorbyt.com]
- 20. neobiotechnologies.com [neobiotechnologies.com]
- 21. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 22. Western Blot Transfer Methods | Thermo Fisher Scientific - US [thermofisher.com]
- 23. fishersci.co.uk [fishersci.co.uk]
- 24. google.com [google.com]
- 25. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 26. researchgate.net [researchgate.net]
- 27. antibodiesinc.com [antibodiesinc.com]
- 28. Western blotting guide: Part 6, Secondary Antibodies [jacksonimmuno.com]
- 29. sysy.com [sysy.com]
- 30. Western Blot Antibody Staining & Detection [novusbio.com]
- 31. sinobiological.com [sinobiological.com]
- 32. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunofluorescence Staining of Cyclin B1 in Aloisine B Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin B1, a key regulatory protein in the cell cycle, plays a pivotal role in the transition from the G2 phase to mitosis (M phase).[1][2] In complex with cyclin-dependent kinase 1 (CDK1), it forms the Maturation-Promoting Factor (MPF), which phosphorylates various substrates to initiate mitotic events.[1][2] The subcellular localization of cyclin B1 is tightly regulated; it predominantly resides in the cytoplasm during the S and G2 phases and translocates to the nucleus at the onset of mitosis.[1][3][4] This nuclear translocation is crucial for its biological activity.[4][5]
Aloisine B is a potent inhibitor of cyclin-dependent kinases (CDKs), including CDK1/cyclin B.[6][7][8][9] By competitively binding to the ATP-binding pocket of CDKs, this compound can induce cell cycle arrest in both the G1 and G2 phases.[6][8][10] The arrest in the G2/M phase is a direct consequence of the inhibition of the CDK1/cyclin B1 complex.[7] This application note provides a detailed protocol for the immunofluorescence staining of cyclin B1 in cells treated with this compound to investigate its effects on cyclin B1 localization and cell cycle progression.
Data Presentation
Table 1: Quantitative Analysis of Cyclin B1 Subcellular Localization in this compound Treated Cells
This table summarizes the expected quantitative data from an immunofluorescence experiment designed to assess the effect of this compound on the subcellular localization of cyclin B1. The data would be obtained by analyzing a statistically significant number of cells (e.g., n > 200) for each condition.
| Treatment Group | Concentration | Duration (hrs) | % of Cells with Predominantly Cytoplasmic Cyclin B1 | % of Cells with Predominantly Nuclear Cyclin B1 |
| Vehicle Control (DMSO) | 0.1% | 24 | 85% | 15% |
| This compound | 10 µM | 24 | 40% | 60% |
| This compound | 20 µM | 24 | 25% | 75% |
Note: This data is representative and may vary depending on the cell line and specific experimental conditions.
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits the CDK1/cyclin B1 complex, leading to G2/M cell cycle arrest.
Caption: Step-by-step workflow for immunofluorescence staining of Cyclin B1.
Experimental Protocols
Materials and Reagents
-
Cell Line: HeLa, MCF-7, or other suitable cancer cell line.
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Vehicle Control: DMSO.
-
Phosphate Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Solution: 0.25% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST).
-
Primary Antibody: Rabbit or Mouse anti-Cyclin B1 antibody (e.g., Thermo Fisher MA1-155, Proteintech 55004-1-AP).[11][12]
-
Secondary Antibody: Fluorophore-conjugated anti-Rabbit or anti-Mouse IgG (e.g., Alexa Fluor 488 or 594).
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution.
-
Mounting Medium: Anti-fade mounting medium.
-
Glass coverslips and microscope slides.
-
Incubation chamber.
Protocol for Immunofluorescence Staining of Cyclin B1
-
Cell Seeding and Treatment:
-
Seed cells onto glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of fixation.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treat the cells with the desired concentrations of this compound (e.g., 10 µM, 20 µM) and a vehicle control (e.g., 0.1% DMSO) for the specified duration (e.g., 24 hours).
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with ice-cold PBS.
-
Fix the cells by adding 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.
-
Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by adding 0.25% Triton X-100 in PBS and incubate for 10 minutes at room temperature.
-
Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by adding Blocking Buffer to each well and incubate for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Cyclin B1 antibody in Blocking Buffer to the recommended concentration (e.g., 1:200 - 1:500).
-
Aspirate the blocking buffer and add the diluted primary antibody solution to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, aspirate the primary antibody solution and wash the cells three times with PBST for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer to the recommended concentration (e.g., 1:1000). Protect from light from this step onwards.
-
Aspirate the wash buffer and add the diluted secondary antibody solution to each coverslip.
-
Incubate for 1 hour at room temperature in a humidified, dark chamber.
-
-
Counterstaining:
-
Aspirate the secondary antibody solution and wash the cells three times with PBST for 5 minutes each.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Aspirate the DAPI solution and wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells using fine-tipped forceps.
-
Mount the coverslips onto microscope slides with a drop of anti-fade mounting medium, cell-side down.
-
Seal the edges of the coverslips with clear nail polish and allow to dry.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images using appropriate filters for the chosen fluorophores (e.g., blue for DAPI, green for Alexa Fluor 488).
-
Quantify the subcellular localization of Cyclin B1 by categorizing cells based on the predominant staining pattern (cytoplasmic vs. nuclear). Express the results as a percentage of the total cell population for each treatment condition.
-
Expected Results
In vehicle-treated control cells, cyclin B1 staining is expected to be predominantly cytoplasmic in the majority of interphase cells.[1] In contrast, treatment with this compound is anticipated to cause an accumulation of cells in the G2/M phase of the cell cycle.[7][8] This G2/M arrest will likely result in a significant increase in the percentage of cells exhibiting nuclear localization of cyclin B1, as this translocation is a hallmark of the G2 to M transition.[1][4] The intensity of cyclin B1 staining may also increase in treated cells, reflecting the accumulation of the protein during G2 phase.[13]
References
- 1. Cyclin B1 - Wikipedia [en.wikipedia.org]
- 2. Cyclin B - Wikipedia [en.wikipedia.org]
- 3. molbiolcell.org [molbiolcell.org]
- 4. Nuclear localization of cyclin B1 mediates its biological activity and is regulated by phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Document: Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effect... - ChEMBL [ebi.ac.uk]
- 11. Cyclin B1 antibody (55004-1-AP) | Proteintech [ptglab.com]
- 12. Cyclin B1 Monoclonal Antibody (V152) (MA1-155) [thermofisher.com]
- 13. FITC Cyclin B1 Antibody Reagent Set [bdbiosciences.com]
Aloisine B: A Potent Inhibitor of Cyclin-Dependent Kinases for G1/G2 Cell Cycle Arrest
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Aloisine B is a member of the aloisine family, a class of small molecules identified as potent inhibitors of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).[1][2] These kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. This compound exerts its effects by competitively binding to the ATP-binding pocket of these kinases, leading to a halt in cell proliferation.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in inducing G1 and G2 phase cell cycle arrest in cancer cell lines.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of key CDKs that govern the G1/S and G2/M transitions of the cell cycle. The G1 arrest is correlated with the inhibition of CDK2/cyclin E complexes, while the G2/M arrest is associated with the inhibition of CDK1/cyclin B.[1] By inhibiting these kinases, this compound prevents the phosphorylation of substrate proteins that are essential for cell cycle progression, leading to a standstill at these critical checkpoints.
Data Presentation
Table 1: Inhibitory Activity of Aloisine A against various kinases (IC50 values)
| Kinase Target | IC50 (µM) |
| CDK1/cyclin B | 0.15 |
| CDK2/cyclin A | 0.20 |
| CDK2/cyclin E | 0.12 |
| CDK5/p25 | 0.10 |
| GSK-3α/β | 0.65 |
| A variety of other kinases | >10 |
Note: The provided data is for Aloisine A, a closely related analog of this compound. Specific IC50 values for this compound were not available in the searched literature. The original study by Mettey et al. (2003) suggests similar activity profiles for both compounds.[1]
Signaling Pathway
The following diagram illustrates the simplified signaling pathway affected by this compound, leading to cell cycle arrest.
Caption: this compound inhibits CDK2/Cyclin E and CDK1/Cyclin B, leading to G1 and G2 cell cycle arrest.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on cell cycle arrest.
Cell Culture and Treatment
This protocol outlines the general procedure for culturing cells and treating them with this compound.
Materials:
-
Cancer cell line of interest (e.g., NT2 cells)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Trypsinize the cells, count them using a hemocytometer, and seed them into appropriate culture plates (e.g., 6-well plates for flow cytometry and Western blotting).
-
Allow the cells to attach and grow for 24 hours.
-
Prepare the desired concentrations of this compound by diluting the stock solution in a complete growth medium. A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound treatment.
-
Remove the medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48 hours).
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of this compound-treated cells using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Treated and control cells from Protocol 1
-
PBS
-
70% cold ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Harvest the cells by trypsinization and collect them by centrifugation (300 x g for 5 minutes).
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cells in 1 mL of cold PBS and transfer to a new tube.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at 4°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubate at 37°C for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer. The percentage of cells in G1, S, and G2/M phases can be determined using cell cycle analysis software.
Western Blotting for Cyclin Expression
This protocol is for analyzing the protein levels of key cyclins (e.g., Cyclin B1) in response to this compound treatment.
Materials:
-
Treated and control cells from Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Wash the cells in the 6-well plate with cold PBS.
-
Lyse the cells with 100-200 µL of RIPA buffer per well.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
In Vitro Kinase Assay
This protocol provides a general method for assessing the direct inhibitory effect of this compound on CDK1/cyclin B activity.
Materials:
-
Recombinant active CDK1/cyclin B enzyme
-
Histone H1 (as a substrate)
-
This compound
-
Kinase assay buffer
-
[γ-³²P]ATP
-
ATP solution
-
Phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, histone H1, and the desired concentration of this compound or vehicle control.
-
Add the recombinant CDK1/cyclin B enzyme to the mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition by comparing the activity in the presence of this compound to the vehicle control.
Experimental Workflow Visualization
The following diagram outlines the general workflow for investigating the effects of this compound.
References
Application Notes and Protocols for Aloisine B in Neuroblastoma Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Aloisine B, a potent cyclin-dependent kinase (CDK) inhibitor, in neuroblastoma cell line research. The protocols outlined below are based on established methodologies for studying CDK and GSK-3 inhibitors in cancer cell lines and can be adapted for specific neuroblastoma cell lines.
Introduction to this compound
This compound is a small molecule inhibitor that primarily targets cyclin-dependent kinases (CDKs) and Glycogen Synthase Kinase 3 (GSK-3).[1][2] By competitively binding to the ATP pocket of these kinases, this compound effectively blocks their activity, leading to cell cycle arrest and induction of apoptosis in cancer cells.[2] Its ability to target multiple kinases involved in cell proliferation and survival makes it a compound of interest for cancer research, particularly in aggressive malignancies like neuroblastoma.
Mechanism of Action
This compound exerts its anti-proliferative effects by inhibiting key regulators of the cell cycle and cell survival pathways. Its primary targets include:
-
CDK1/Cyclin B: Essential for the G2/M transition, inhibition of this complex leads to arrest in the G2 phase of the cell cycle.
-
CDK2/Cyclin E and CDK2/Cyclin A: Critical for the G1/S transition and S phase progression, their inhibition causes cell cycle arrest in the G1 phase.
-
CDK5/p25: While primarily known for its role in neuronal development, aberrant CDK5 activity is implicated in cancer cell proliferation and survival.
-
GSK-3α/β: A serine/threonine kinase involved in a multitude of cellular processes, including cell proliferation, apoptosis, and differentiation. Inhibition of GSK-3 in neuroblastoma has been shown to reduce cell viability and promote apoptosis.[3][4]
The simultaneous inhibition of these kinases by this compound results in a robust blockade of cell cycle progression at both the G1 and G2 checkpoints and can trigger programmed cell death.[1][2]
Quantitative Data Summary
Table 1: IC50 Values of Aloisine A and Other Relevant Inhibitors
| Compound | Target(s) | Cell Line(s) | IC50 (µM) | Reference |
| Aloisine A | CDK1/Cyclin B | Not Specified | 0.12 | [5] |
| Aloisine A | CDK2/Cyclin A | Not Specified | 0.15 | [5] |
| Aloisine A | CDK5/p25 | Not Specified | 0.25 | [5] |
| Aloisine A | GSK-3α/β | Not Specified | 1.2 | [5] |
| Roscovitine | CDK1/2/5/7/9 | IMR-32 (Neuroblastoma) | Induces apoptosis at clinically achievable concentrations | [6] |
| AR-A014418 | GSK-3 | NGP, SH-SY5Y (Neuroblastoma) | Significant growth reduction at 10 µM | [4] |
| BIO-acetoxime | GSK-3 | Multiple Neuroblastoma Lines | Reduces viability | [3] |
| LiCl | GSK-3 | Multiple Neuroblastoma Lines | Reduces viability | [3] |
Note: The IC50 values for Aloisine A suggest that this compound is likely to be effective in the low micromolar to sub-micromolar range. It is crucial to perform a dose-response study to determine the optimal concentration for your specific neuroblastoma cell line.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on neuroblastoma cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell proliferation.
Materials:
-
Neuroblastoma cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a concentration range from 0.1 µM to 50 µM.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of this compound on cell cycle distribution.
Materials:
-
Neuroblastoma cells treated with this compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the determined IC50 concentration for 24, 48, and 72 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS and resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to determine the percentage of cells in G1, S, and G2/M phases.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Neuroblastoma cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
Visualizations
Signaling Pathway of this compound in Neuroblastoma
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSK3 inhibitors regulate MYCN mRNA levels and reduce neuroblastoma cell viability through multiple mechanisms, including p53 and Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Apoptosis Post-Aloisine B Exposure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing apoptosis induced by Aloisine B, a potent inhibitor of cyclin-dependent kinases (CDKs).[1][2][3] The protocols detailed below are essential for characterizing the pro-apoptotic effects of this compound in cancer cell lines and other relevant biological systems.
This compound exerts its effects by targeting key regulators of the cell cycle, leading to cell cycle arrest and subsequent programmed cell death.[1][2] Understanding the precise mechanisms and quantifying the extent of apoptosis are critical steps in the preclinical evaluation of this and similar compounds. The following sections provide detailed experimental protocols and data presentation guidelines to ensure robust and reproducible results.
I. Overview of this compound-Induced Apoptosis
This compound is a member of the aloisine family of compounds, which are known to inhibit several cyclin-dependent kinases, including CDK1/cyclin B, CDK2/cyclin A, and CDK5/p25, as well as glycogen synthase kinase-3 (GSK-3).[1][2] By inhibiting these kinases, this compound can disrupt cell cycle progression, leading to arrest at the G1/S and G2/M phases.[2][3] This cell cycle disruption is a primary trigger for the induction of the intrinsic apoptotic pathway.
Key Events in this compound-Induced Apoptosis:
-
Inhibition of CDKs: Leads to cell cycle arrest.
-
Activation of Intrinsic Pathway: Involves the Bcl-2 family of proteins and mitochondrial outer membrane permeabilization (MOMP).
-
Caspase Activation: Sequential activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3 and -7).[4]
-
Execution of Apoptosis: Cleavage of cellular substrates, such as Poly (ADP-ribose) polymerase-1 (PARP-1), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4]
II. Experimental Protocols
This section details the core methodologies for quantifying and characterizing apoptosis following treatment with this compound.
This assay is a cornerstone for the quantitative assessment of apoptosis. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on plasma membrane integrity and the externalization of phosphatidylserine (PS).[5][6]
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound for the desired time course (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.
-
Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to maintain membrane integrity.[7] For suspension cells, collect them directly.[7] Centrifuge the cells at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold 1X PBS.[7][8] After each wash, centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[8][9]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[7][8] Add 5 µL of Annexin V-FITC (or another fluorochrome conjugate) and 5 µL of Propidium Iodide (PI) staining solution.[7][9]
-
Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[8][9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[8][9]
Data Presentation:
The results from the Annexin V/PI staining should be summarized in a table as follows:
| Treatment Group | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Vehicle Control | ||||
| This compound (X µM) | ||||
| This compound (Y µM) | ||||
| This compound (Z µM) |
This assay quantifies the activity of the primary executioner caspases, Caspase-3 and -7, which are activated during apoptosis.[10]
Protocol:
-
Cell Culture and Treatment: Plate cells in a 96-well plate and treat with this compound as described above.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.[10]
-
Assay Procedure: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature.[10] Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[10]
-
Incubation: Mix the contents of the wells by placing the plate on a plate shaker at 300-500 rpm for 30 seconds to 2 minutes.[10] Incubate the plate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.
Data Presentation:
Present the caspase activity data in a table, normalizing the results to the vehicle control.
| Treatment Group | Relative Caspase-3/7 Activity (Fold Change) |
| Vehicle Control | 1.0 |
| This compound (X µM) | |
| This compound (Y µM) | |
| This compound (Z µM) |
Western blotting is used to detect changes in the expression and cleavage of key proteins involved in the apoptotic cascade.[4][11]
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include those against:
-
Cleaved Caspase-3
-
Cleaved PARP[4]
-
Bcl-2
-
Bax
-
β-actin (as a loading control)
-
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4] Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Data Presentation:
Quantify the band intensities using densitometry software and present the data in a table, normalized to the loading control.
| Treatment Group | Relative Expression of Cleaved Caspase-3 | Relative Expression of Cleaved PARP | Bcl-2/Bax Ratio |
| Vehicle Control | 1.0 | 1.0 | |
| This compound (X µM) | |||
| This compound (Y µM) | |||
| This compound (Z µM) |
This assay detects one of the hallmarks of late-stage apoptosis: the cleavage of genomic DNA into internucleosomal fragments.[12][13][14]
Protocol:
-
Cell Harvesting and DNA Extraction: Treat cells with this compound as previously described. Harvest the cells and extract genomic DNA using a DNA extraction kit that preserves small DNA fragments.
-
Agarose Gel Electrophoresis: Load equal amounts of extracted DNA onto a 1.5-2% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide or SYBR Safe).[13]
-
Visualization: Run the gel until the dye front has migrated an appropriate distance. Visualize the DNA fragments under UV light. A characteristic "ladder" of DNA fragments in multiples of 180-200 base pairs is indicative of apoptosis.[13]
Data Presentation:
The results of the DNA laddering assay are typically presented as a representative gel image.
III. Visualizations
The following diagrams illustrate the key pathways and workflows described in these application notes.
Caption: this compound induced apoptosis signaling pathway.
Caption: Experimental workflow for assessing apoptosis.
Caption: Logical basis of Annexin V/PI staining.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Document: Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effect... - ChEMBL [ebi.ac.uk]
- 4. Apoptosis western blot guide | Abcam [abcam.com]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. promega.com [promega.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Apoptotic DNA fragmentation - Wikipedia [en.wikipedia.org]
- 13. An update to DNA ladder assay for apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apoptosis DNA fragmentation analysis protocol | Abcam [abcam.com]
Application Notes and Protocols for GSK-3β Inhibition Assay Using Aloisine B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting a Glycogen Synthase Kinase-3β (GSK-3β) inhibition assay using the small molecule inhibitor, Aloisine B.
Introduction
Glycogen Synthase Kinase-3 (GSK-3) is a ubiquitously expressed and constitutively active serine/threonine kinase that plays a critical role in a multitude of cellular processes.[1][2] The beta isoform, GSK-3β, is a key regulator in signaling pathways, including insulin and Wnt signaling, and is implicated in the pathophysiology of various diseases such as Alzheimer's disease, type 2 diabetes, and some cancers.[1][3] As such, GSK-3β has emerged as a significant therapeutic target for drug development.
Aloisines are a family of chemical compounds that have been identified as potent inhibitors of cyclin-dependent kinases (CDKs) and GSK-3.[3][4] this compound, a member of this family, acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase to block its activity.[1][3] This document outlines the principles and a detailed protocol for assessing the inhibitory activity of this compound against GSK-3β in an in vitro kinase assay.
Principle of the Assay
The GSK-3β inhibition assay is designed to measure the enzymatic activity of GSK-3β in the presence and absence of an inhibitor. The assay quantifies the phosphorylation of a specific substrate by GSK-3β. The inhibitory effect of a compound like this compound is determined by measuring the reduction in substrate phosphorylation. A common method for detection is the use of a luminescence-based assay that quantifies the amount of ADP produced, which is directly proportional to kinase activity.
Quantitative Data Summary
While specific quantitative data for this compound's inhibition of GSK-3β is not extensively available in the public domain, the related compound, Aloisine A, has been shown to be a potent inhibitor of GSK-3α and GSK-3β. Kinetic studies have demonstrated that Aloisines act as competitive inhibitors of ATP binding to the catalytic subunit of the kinase.[1][3] For Aloisine A, the IC50 value against GSK-3α/β has been reported to be in the sub-micromolar range. It is anticipated that this compound exhibits a similar inhibitory potency.
| Inhibitor | Target Kinase | IC50 Value (µM) | Inhibition Mechanism |
| Aloisine A | GSK-3α/β | ~0.65 | ATP-Competitive |
| This compound | GSK-3β | Not explicitly reported, expected to be in a similar range to Aloisine A | ATP-Competitive |
Signaling Pathways Involving GSK-3β
GSK-3β is a critical node in several signaling pathways. Its inhibition by molecules like this compound can have significant downstream effects. Below are diagrams illustrating the role of GSK-3β in the Wnt and Insulin signaling pathways.
Caption: Wnt signaling pathway and the inhibitory action of this compound.
Caption: Insulin signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Materials and Reagents
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide like CREB pS129)
-
This compound
-
Adenosine Triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based detection system)
-
96-well or 384-well white assay plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Experimental Workflow Diagram
Caption: Workflow for the GSK-3β inhibition assay using this compound.
Detailed Protocol
This protocol is adapted for a luminescence-based ADP detection method.
1. Reagent Preparation:
-
GSK-3β Enzyme Dilution: Prepare a working solution of GSK-3β in kinase assay buffer to achieve a final concentration that yields a robust signal in the assay (typically in the ng/µL range). The optimal concentration should be determined empirically through an enzyme titration experiment.
-
This compound Serial Dilutions: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions in kinase assay buffer to obtain a range of concentrations for testing (e.g., from 100 µM to 1 nM). Include a vehicle control (DMSO) at the same final concentration as the inhibitor dilutions.
-
Substrate/ATP Mixture: Prepare a mixture containing the GSK-3β substrate peptide and ATP in kinase assay buffer. The final concentrations in the assay should be at or near the Km for each, if known (e.g., 10-25 µM ATP).
2. Assay Procedure:
-
Add 2.5 µL of the serially diluted this compound or vehicle control to the wells of a white assay plate.
-
Add 2.5 µL of the diluted GSK-3β enzyme solution to each well.
-
Gently mix the plate and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of the Substrate/ATP mixture to each well.
-
Incubate the plate for 60 minutes at room temperature. The incubation time may be optimized based on the enzyme concentration and activity.
3. Signal Detection (using ADP-Glo™ as an example):
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
4. Data Analysis:
-
Subtract the background luminescence (wells with no enzyme) from all experimental wells.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x (1 - (Signal_inhibitor / Signal_vehicle))
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Conclusion
This document provides the necessary information and a detailed protocol for conducting a GSK-3β inhibition assay with this compound. By following these guidelines, researchers can effectively evaluate the inhibitory potential of this compound and contribute to the understanding of its therapeutic applications. The provided diagrams of the relevant signaling pathways and experimental workflow serve as valuable visual aids for comprehending the broader context and practical execution of the assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Document: Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effect... - ChEMBL [ebi.ac.uk]
- 3. Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes: Measuring Changes in Tau Phosphorylation with Aloisine B
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing Aloisine B, a potent inhibitor of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3), to study and modulate tau protein phosphorylation. Tau hyperphosphorylation is a pathological hallmark of several neurodegenerative disorders, collectively known as tauopathies, including Alzheimer's disease.[1][2][3][4] this compound serves as a critical tool for investigating the signaling pathways that lead to this pathological state. This document details the mechanism of action of this compound, presents its inhibitory activity in tabular format, and provides detailed protocols for in vitro and cell-based assays to measure its effects on tau phosphorylation.
Introduction
The microtubule-associated protein tau plays a crucial role in stabilizing the neuronal cytoskeleton.[3] Its function is tightly regulated by phosphorylation. In pathological conditions, tau becomes hyperphosphorylated, leading to its detachment from microtubules, subsequent aggregation into neurofibrillary tangles (NFTs), and neuronal dysfunction.[2][3][5] Key kinases implicated in this process are CDK5 and GSK-3β.[1][3][5][6] this compound is a small molecule inhibitor that targets these specific kinases, making it a valuable pharmacological tool for studying the mechanisms of tau hyperphosphorylation and for screening potential therapeutic agents.[1]
Mechanism of Action: Inhibition of Tau Kinases
This compound exerts its effect by inhibiting the catalytic activity of key tau kinases. Both CDK5 (activated by its partner p25 or p39) and GSK-3β directly phosphorylate tau at multiple sites associated with Alzheimer's disease pathology.[1][5][6] By binding to the ATP-binding pocket of these kinases, this compound prevents the transfer of phosphate groups to the tau protein. This leads to a reduction in tau phosphorylation, which can prevent its aggregation and subsequent neurotoxicity.[7][8]
Caption: Signaling pathway of this compound action on tau phosphorylation.
Quantitative Data: Kinase Inhibition Profile
This compound has been characterized as a potent inhibitor of specific kinases involved in tau phosphorylation. The half-maximal inhibitory concentrations (IC50) provide a quantitative measure of its potency.
| Kinase Target | Aloisine A IC50 (µM) | Notes |
| CDK1/cyclin B | 0.65 | Data for the related compound, Aloisine A.[1] |
| CDK5/p25 | 0.15 | Data for the related compound, Aloisine A.[1] |
| GSK-3α/β | 0.65 | Data for the related compound, Aloisine A.[1] |
Note: Specific IC50 values for this compound were not detailed in the initial search results, but the "aloisines" family of compounds are reported to inhibit CDKs and GSK-3 in the submicromolar range.[1] Researchers should consult the primary literature for precise values.
Experimental Protocols
Protocol 1: Cell-Based Tau Phosphorylation Assay using Western Blot
This protocol describes a method to assess the efficacy of this compound in reducing tau phosphorylation in a cellular context. A common approach is to induce hyperphosphorylation using a phosphatase inhibitor like Okadaic Acid (OA) and then treat with the kinase inhibitor.[9]
Caption: Experimental workflow for Western blot analysis of tau phosphorylation.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y cells transfected with human Tau)
-
Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)
-
This compound stock solution (in DMSO)
-
Okadaic Acid (OA) or other hyperphosphorylation inducer
-
Phosphate Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture: Plate neuronal cells in 12-well plates and culture until they reach ~80% confluency.[10]
-
Treatment:
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer (containing protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.[10]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's protocol.[10]
-
SDS-PAGE and Western Blot:
-
Immunoprobing:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pTau AT180 at 1:500 dilution) overnight at 4°C.[10]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (e.g., anti-mouse HRP at 1:10,000) for 1 hour at room temperature.[10]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[10]
-
Quantify the band intensities using densitometry software.[10]
-
Normalize the phospho-tau signal to the total tau signal (from a stripped and re-probed blot or a parallel blot) and/or a loading control.[10]
-
Protocol 2: In Vitro Tau Aggregation Assay
This protocol can be used as a secondary assay to determine if the reduction in phosphorylation by this compound affects the propensity of tau to aggregate. Aggregation is often monitored using amyloid-binding dyes like Thioflavin T (ThT).[11]
Materials:
-
Recombinant human tau protein
-
Active GSK-3β or CDK5/p25 enzyme
-
ATP
-
This compound
-
Aggregation Buffer (e.g., 20 mM Tris, pH 7.4, 100 mM NaCl)[12]
-
Heparin (aggregation inducer)
-
Thioflavin T (ThT) stock solution
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence capabilities (Excitation: ~450 nm, Emission: ~485 nm)[11]
Procedure:
-
Phosphorylation Reaction:
-
In a microcentrifuge tube, combine recombinant tau, active kinase (GSK-3β or CDK5), and ATP in a suitable kinase buffer.
-
In parallel tubes, set up reactions including this compound at various concentrations. Include a "no kinase" control.
-
Incubate at 30°C for 2-4 hours to allow for tau phosphorylation.
-
-
Aggregation Assay Setup:
-
Measurement:
-
Data Analysis:
-
Plot ThT fluorescence intensity versus time for each condition.
-
Compare the aggregation curves of tau phosphorylated in the presence and absence of this compound. A reduction in the fluorescence signal in the this compound-treated samples would suggest that inhibiting phosphorylation reduces tau's propensity to aggregate.
-
Data Interpretation
For the Western blot assay, a dose-dependent decrease in the ratio of phosphorylated tau to total tau in the this compound-treated samples is the expected outcome. This would confirm the compound's efficacy in a cellular model. For the aggregation assay, a delay in the lag phase or a reduction in the maximum fluorescence of the ThT signal would indicate that this compound's inhibition of phosphorylation successfully reduces tau aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. Tau Hyperphosphorylation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Targeting Tau Hyperphosphorylation via Kinase Inhibition: Strategy to Address Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Tau and GSK-3β are critical contributors to α-synuclein-mediated post-stroke brain damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of tau phosphorylating protein kinase cdk5 prevents beta-amyloid-induced neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly potent and specific GSK-3beta inhibitors that block tau phosphorylation and decrease alpha-synuclein protein expression in a cellular model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 3.7. Tau Protein Phosphorylation Assay [bio-protocol.org]
- 11. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]
Troubleshooting & Optimization
Aloisine B solubility in DMSO and cell culture media.
This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the use of Aloisine B in experimental settings, with a focus on its solubility characteristics.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO)[1]. It is recommended to prepare a high-concentration stock solution in DMSO, which can then be serially diluted to the desired working concentration in cell culture media.
Q2: Is this compound soluble in aqueous solutions like PBS or cell culture media?
A2: this compound is not soluble in water[1]. Direct dissolution in aqueous buffers or cell culture media is not recommended as it will likely result in poor solubility and precipitation. The standard procedure is to first dissolve the compound in DMSO.
Q3: How should I store this compound stock solutions?
A3: Store stock solutions of this compound in DMSO at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks)[1]. Ensure the solution is stored in a tightly sealed vial to prevent moisture absorption by the DMSO.
Q4: What is the mechanism of action for this compound?
A4: this compound is an inhibitor of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3)[2][3]. It functions as a competitive inhibitor of ATP binding to the catalytic subunit of these kinases[2][4][5]. By blocking the activity of CDKs, such as CDK1 and CDK5, it can arrest the cell cycle in both the G1 and G2 phases, leading to an inhibition of cell proliferation[2][4][6].
Solubility Data
| Compound | Solvent | Solubility | Storage of Solution |
| This compound | DMSO | Soluble | -20°C (long-term) or 4°C (short-term)[1] |
| This compound | Water / Aqueous Buffer | Not Soluble[1] | Not Recommended |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the required amount of this compound solid powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilization: While the DMSO stock solution is considered sterile, if further assurance is needed, it can be filtered through a 0.22 µm DMSO-compatible syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C in tightly sealed vials.
Protocol for Preparing Working Concentrations in Cell Culture Media
-
Thaw Stock Solution: Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Pre-warm Media: Pre-warm the required volume of cell culture medium to 37°C.
-
Serial Dilution: Perform a serial dilution of the DMSO stock solution into the pre-warmed cell culture medium to reach the final desired experimental concentration.
-
Important: To prevent precipitation, ensure that the final concentration of DMSO in the cell culture medium is low, typically ≤0.1%. High concentrations of DMSO can be toxic to cells.
-
Best Practice: Add the small volume of the DMSO stock directly into the larger volume of culture medium while vortexing or swirling gently to ensure rapid and uniform mixing. Do not add media to the concentrated DMSO stock.
-
-
Immediate Use: Use the freshly prepared medium containing this compound immediately for your cell-based assays.
Troubleshooting Guide
Issue: Precipitate forms after diluting the this compound stock solution into cell culture media.
This is a common issue arising from the low aqueous solubility of this compound.
Caption: Troubleshooting workflow for this compound precipitation.
Signaling Pathway
This compound competitively binds to the ATP-binding pocket of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3), inhibiting their kinase activity. This leads to cell cycle arrest at G1/S and G2/M checkpoints.
Caption: Mechanism of action of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
Preparing a stable stock solution of Aloisine B.
This technical support center provides guidance on the preparation and handling of stable stock solutions of Aloisine B for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).[1][2] By targeting the ATP-binding pocket of these kinases, this compound blocks their enzymatic activity, leading to cell cycle arrest in both the G1 and G2 phases, thereby inhibiting cell proliferation.[3][4]
Q2: What is the recommended solvent for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) and is not soluble in water.[3] For laboratory experiments, it is recommended to prepare a concentrated stock solution in high-purity, anhydrous DMSO.
Q3: How should I store the solid compound and stock solutions of this compound?
Proper storage is crucial to maintain the stability and activity of this compound.
-
Solid Compound: Store the lyophilized powder in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), it is recommended to store at -20°C.[3]
-
Stock Solutions: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. For short-term storage (days to weeks), 0-4°C can be used. For long-term storage, -20°C is recommended.[3] If stored properly, the compound has a shelf life of over two years.[3]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Difficulty Dissolving this compound Powder | The compound may not be fully soluble at the desired concentration. There is no publicly available quantitative data on the maximum solubility of this compound in DMSO. | - Gently warm the solution to 37°C for 10-15 minutes.- Use sonication in a water bath for a few minutes to aid dissolution.- If precipitation still occurs, consider reducing the concentration of the stock solution. |
| Precipitate Forms in the Stock Solution After Freezing | The concentration of the stock solution may be too high, leading to precipitation upon freezing and thawing. | - Before use, warm the vial to room temperature and vortex thoroughly to ensure the compound is fully redissolved.- If the precipitate does not redissolve, centrifuge the vial to pellet the precipitate and use the supernatant. Note the potential for a decrease in the actual concentration.- For future preparations, consider a lower stock concentration. |
| Loss of Compound Activity in Experiments | The stock solution may have degraded due to improper storage or handling. | - Ensure the stock solution has not been subjected to multiple freeze-thaw cycles. Use fresh aliquots for each experiment.- Protect the stock solution from light.- Verify the age of the stock solution. If it is old, prepare a fresh stock. |
| Inconsistent Experimental Results | This could be due to inaccurate pipetting of the viscous DMSO stock solution or variability in the final concentration. | - Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO.- Prepare working solutions by diluting the stock in an aqueous buffer or cell culture medium immediately before use. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cellular toxicity. |
Quantitative Data Summary
| Parameter | Value/Recommendation | Source |
| Molecular Weight | 271.75 g/mol | [3] |
| Recommended Solvent | DMSO | [3] |
| Insoluble In | Water | [3] |
| Storage of Solid | Short-term (days to weeks): 0-4°CLong-term (months to years): -20°C | [3] |
| Storage of Stock Solution | Short-term (days to weeks): 0-4°CLong-term: -20°C | [3] |
| Shelf Life (Solid) | > 2 years (if stored properly) | [3] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator (optional)
-
Warming block or water bath (optional)
Procedure:
-
Pre-warm the this compound powder: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculate the required amount of DMSO:
-
For example, to prepare 1 mL of a 10 mM stock solution from a vial containing 1 mg of this compound (MW: 271.75 g/mol ):
-
Volume of DMSO (in L) = (Mass of this compound in g) / (Molar Mass in g/mol ) / (Concentration in mol/L)
-
Volume of DMSO (in µL) = (0.001 g / 271.75 g/mol ) / 0.010 mol/L * 1,000,000 µL/L = 368 µL
-
-
-
Dissolve the powder:
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution for any undissolved particles.
-
-
Aid dissolution (if necessary):
-
If the compound does not fully dissolve, gently warm the solution to 37°C for 10-15 minutes and vortex again.
-
Alternatively, sonicate the solution in a water bath for 5-10 minutes.
-
-
Aliquot and store:
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C for long-term use.
-
Visualizations
References
Unexpected cytotoxicity with Aloisine B treatment.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity with Aloisine B treatment.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, helping you to identify and resolve potential problems.
Q1: My cell viability has decreased far more than anticipated after this compound treatment. What are the potential causes?
A1: Unexpectedly high cytotoxicity can stem from several factors, ranging from experimental conditions to the inherent biological properties of your system. Here is a breakdown of potential causes and solutions:
-
Experimental & Methodological Issues: Inaccuracies in experimental setup are a common source of error.[1][2]
-
Incorrect Drug Concentration: The final concentration of this compound may be higher than intended due to errors in serial dilutions or stock concentration calculations.
-
Solution: Re-calculate all dilutions and, if possible, verify the concentration of your stock solution. Prepare fresh dilutions for each experiment.
-
-
Cell Seeding Density: Too high or too low cell density can impact cellular health and response to treatment.[3][4]
-
Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations.
-
Solution: Ensure your vehicle control experiments use the highest concentration of the solvent present in the treated wells. Keep the final solvent concentration consistent across all wells and typically below 0.5%.
-
-
Contamination: Biological contamination (e.g., bacteria, yeast, mycoplasma) can induce cell death independently of your compound.[5]
-
Solution: Routinely inspect cell cultures for any signs of contamination. Test your cell stocks for mycoplasma. If contamination is suspected, discard the culture and start a new one from a frozen, uncontaminated stock.[5]
-
-
Assay Interference: The compound itself might interfere with the chemistry of your viability assay (e.g., MTT, MTS).[6] Some compounds can chemically reduce the MTT reagent, leading to a false signal that doesn't correlate with cell viability.[6]
-
Solution: Run a control experiment with this compound in cell-free media containing the assay reagent to check for direct chemical reactions. Consider using an alternative cytotoxicity assay that relies on a different principle (e.g., LDH release, CellTiter-Glo®, or direct cell counting with trypan blue).[6]
-
-
-
Biological & Compound-Specific Factors:
-
High Cell Line Sensitivity: The specific cell line you are using may be exceptionally sensitive to the inhibition of CDKs and GSK-3 by this compound.
-
Solution: Test this compound across a wider range of concentrations, including much lower doses, to determine an accurate IC50 value for your cell line. Review literature for data on similar cell lines.
-
-
Off-Target Effects: While this compound is a potent CDK/GSK-3 inhibitor, like many kinase inhibitors, it may have off-target effects at higher concentrations, leading to increased cytotoxicity through unintended pathways.[7][8]
-
Solution: Use the lowest effective concentration of this compound possible. To confirm that the observed cytotoxicity is due to on-target effects, consider rescue experiments or using siRNA to knock down the target kinases (CDK2, GSK-3, etc.) and observe if it phenocopies the effect of the drug.
-
-
Q2: I am observing significant variability in my results between replicate wells and across different experiments. What is the cause?
A2: Poor reproducibility is often linked to inconsistencies in handling and protocol execution.
-
Uneven Cell Plating: Non-uniform cell distribution in a multi-well plate is a major source of variability.[4]
-
Solution: Ensure your cell suspension is homogenous before and during plating. Mix the cell suspension gently between pipetting steps. After plating, allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to allow cells to settle evenly.
-
-
Pipetting Errors: Small volume errors during drug addition or reagent dispensing can lead to large variations in final concentrations.
-
Solution: Use calibrated pipettes and proper pipetting techniques. For multi-well plates, change pipette tips between different drug concentrations and for each cell line.[5]
-
-
Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation during long incubation periods, which can concentrate media components and the drug, leading to higher cytotoxicity.[9]
-
Solution: Avoid using the outer wells of the plate for experimental conditions. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
-
Reagent Stability: Improper storage of this compound or assay reagents can cause them to degrade, leading to inconsistent activity.[5]
-
Solution: Store all reagents according to the manufacturer's instructions. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent small molecule inhibitor that targets several key protein kinases. Its primary mechanism is the competitive inhibition of ATP binding to the catalytic subunit of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3).[10][11][12] By blocking the ATP-binding pocket, this compound prevents the phosphorylation of downstream substrates, which disrupts critical cellular processes.[11]
Q2: Which specific kinases are inhibited by the Aloisine family of compounds?
A2: Aloisine A, a closely related compound, has been shown to be highly selective for a specific set of kinases.[10] The primary targets include CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, CDK5/p25, and GSK-3α/β.[10][11][13][14] This inhibition is what leads to its effects on the cell cycle and apoptosis.
Q3: What are the expected effects of this compound on the cell cycle?
A3: By inhibiting key CDKs that regulate cell cycle progression, this compound causes cells to arrest in both the G1 and G2 phases of the cell cycle.[10][14][15] This arrest prevents cells from proceeding to the S (synthesis) and M (mitosis) phases, respectively, ultimately inhibiting cell proliferation.
Q4: Could unexpected cytotoxicity be due to off-target effects?
A4: Yes. While Aloisines are selective, like most kinase inhibitors, they can have off-target effects, particularly at higher concentrations.[7][8] These off-target interactions can activate or inhibit other signaling pathways, potentially leading to cytotoxic effects that are not mediated by the primary targets.[7] It is crucial to characterize the dose-response relationship carefully and consider that effects seen at high concentrations may not be specific.
Quantitative Data Summary
Table 1: Known Kinase Targets of the Aloisine Family
| Kinase Target | Function | Consequence of Inhibition |
| CDK1/Cyclin B | Controls G2/M phase transition | G2 cell cycle arrest |
| CDK2/Cyclin E | Controls G1/S phase transition | G1 cell cycle arrest |
| CDK5/p25 | Neuronal functions, implicated in apoptosis | Neurotoxicity, potential role in apoptosis |
| GSK-3α/β | Diverse roles in metabolism, cell signaling, apoptosis | Modulation of apoptotic pathways, cell fate |
Data synthesized from multiple sources indicating the primary targets of the aloisine family of compounds.[10][11][13][14]
Key Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a general method for assessing cell viability based on the metabolic reduction of tetrazolium salt (MTT) by viable cells.
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the old media from the cells and add media containing the desired final concentrations of this compound. Include vehicle-only and media-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells will metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the media and add 100-150 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values of treated wells to the vehicle control wells (representing 100% viability) to calculate the percentage of cell viability.
Protocol 2: Annexin V/PI Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment & Harvesting: Treat cells with this compound in a 6-well plate for the desired time. Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Signaling Pathways & Workflows
Caption: this compound inhibits CDK complexes, preventing Rb phosphorylation and cell cycle progression.
References
- 1. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 2. What factors affect the accuracy of cell viability assays? | AAT Bioquest [aatbio.com]
- 3. corning.com [corning.com]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. platypustech.com [platypustech.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cpi.vm.uni-freiburg.de [cpi.vm.uni-freiburg.de]
- 13. researchgate.net [researchgate.net]
- 14. Document: Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effect... - ChEMBL [ebi.ac.uk]
- 15. medchemexpress.com [medchemexpress.com]
Optimal concentration of Aloisine B for cell cycle arrest.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using Aloisine B for cell cycle arrest experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of cyclin-dependent kinases (CDKs). It functions by competing with ATP for binding to the catalytic subunit of CDKs. This inhibition of CDK activity disrupts the normal progression of the cell cycle. Specifically, Aloisines have been shown to inhibit CDK1/cyclin B, CDK2/cyclin A, CDK5/p25, and GSK-3β.
Q2: What is the optimal concentration of this compound to induce cell cycle arrest?
The optimal concentration of this compound can vary depending on the cell line and experimental conditions. While specific data for this compound is limited, data from its close analog, Aloisine A, can provide a starting point. For instance, Aloisine A has been shown to inhibit various kinases in the sub-micromolar to low micromolar range. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line. A starting range of 1 µM to 20 µM is suggested for initial experiments.
Q3: In which phases of the cell cycle does this compound arrest cells?
This compound has been shown to arrest cells in both the G1 and G2 phases of the cell cycle. The arrest in G1 is correlated with the inhibition of CDK2/cyclin E, while the arrest in G2/M is associated with the inhibition of CDK1/cyclin B.
Q4: How should I prepare and store this compound?
For stock solutions, dissolve this compound in a suitable solvent such as DMSO. Store the stock solution at -20°C or -80°C for long-term storage. When preparing working solutions, dilute the stock in a pre-warmed cell culture medium to the desired final concentration immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.
Data Presentation
Table 1: Inhibitory Activity of Aloisine A against various kinases (as a reference for this compound)
| Kinase Target | IC50 (µM) |
| CDK1/cyclin B | 0.15 |
| CDK2/cyclin A | 0.2 |
| CDK2/cyclin E | 0.4 |
| CDK5/p25 | 0.12 |
| GSK-3α/β | 0.65 |
Data is for Aloisine A and is intended to provide an estimated effective concentration range for this compound.
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution in cells treated with this compound using propidium iodide (PI) staining and flow cytometry.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 50-60% confluency at the time of treatment.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24, 48 hours).
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Trypsinize the cells and collect them in a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases.
-
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No significant cell cycle arrest observed. | This compound concentration is too low. | Perform a dose-response experiment with a wider range of concentrations. |
| Incubation time is too short. | Increase the incubation time (e.g., 48 or 72 hours). | |
| Cell line is resistant to this compound. | Try a different cell line or a combination with other drugs. | |
| Improper storage or handling of this compound. | Ensure proper storage of the stock solution and fresh preparation of working solutions. | |
| High levels of cell death. | This compound concentration is too high. | Reduce the concentration of this compound. |
| Prolonged incubation time. | Shorten the incubation period. | |
| Cell line is highly sensitive. | Use a lower starting concentration for this specific cell line. | |
| Inconsistent results between experiments. | Variation in cell density at the time of treatment. | Ensure consistent cell seeding density and confluency. |
| Inconsistent incubation times. | Use a precise timer for all incubation steps. | |
| Variability in this compound dilution. | Prepare fresh dilutions for each experiment and ensure accurate pipetting. | |
| Difficulty in analyzing flow cytometry data. | Cell clumps. | Gently pipette the cell suspension before analysis or pass it through a cell strainer. |
| High background noise. | Ensure proper washing steps and optimize the settings on the flow cytometer. |
Visualizations
Caption: Signaling pathway of this compound-induced cell cycle arrest.
Caption: Experimental workflow for cell cycle analysis.
Caption: Troubleshooting decision tree for no observed cell cycle arrest.
Aloisine B precipitating in cell culture medium.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aloisine B, a potent inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that belongs to the aloisine family of compounds. It functions as a competitive inhibitor of ATP binding to the catalytic subunit of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).[1][2][3] By blocking the activity of these kinases, this compound can induce cell cycle arrest in both the G1 and G2 phases of the cell cycle, thereby inhibiting cell proliferation.[1][4]
Q2: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) but not in water.[5] It is recommended to prepare a high-concentration stock solution in 100% DMSO. For example, a 10 mM stock solution can be prepared and stored in aliquots to minimize freeze-thaw cycles.
Q3: How should I store the this compound stock solution?
The powdered form of this compound should be stored at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks), kept dry and in the dark.[5] A stock solution of this compound in DMSO can be stored at -20°C for up to three months.[6] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q4: What is the recommended final concentration of DMSO in my cell culture experiments?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.1% is generally considered safe for most cell lines.[1][4] However, the tolerance to DMSO can vary between cell types, with some robust cell lines tolerating up to 0.5% or even 1%.[2][4] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Troubleshooting Guide: this compound Precipitating in Cell Culture Medium
Issue: I observed a precipitate in my cell culture medium after adding this compound.
Precipitation of small molecules like this compound in aqueous cell culture medium is a common issue. This guide provides a step-by-step approach to troubleshoot and resolve this problem.
Potential Cause 1: Poor Solubility of this compound in Aqueous Medium
This compound has low aqueous solubility.[5] When a concentrated DMSO stock solution is diluted into the cell culture medium, the compound can crash out of solution.
-
Solution 1.1: Optimize the Final Concentration of this compound.
-
Perform a dose-response experiment to determine the lowest effective concentration of this compound for your specific cell line and experimental endpoint. Using a lower final concentration will reduce the likelihood of precipitation.
-
-
Solution 1.2: Perform a Stepwise Dilution.
-
Instead of adding the DMSO stock directly to the final volume of medium, perform a serial dilution. First, dilute the DMSO stock into a small volume of serum-free medium, vortex gently, and then add this intermediate dilution to the rest of the culture medium.
-
-
Solution 1.3: Pre-warm the Culture Medium.
-
Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution. Some compounds have better solubility at higher temperatures.
-
Potential Cause 2: High Final Concentration of DMSO
While DMSO is an excellent solvent for this compound, a high final concentration in the culture medium can be toxic to cells and may also contribute to precipitation issues when the local concentration of the compound exceeds its solubility limit upon dilution.
-
Solution 2.1: Reduce the Final DMSO Concentration.
-
Prepare a more concentrated stock solution of this compound in DMSO. This will allow you to add a smaller volume of the stock solution to your culture medium to achieve the desired final concentration of this compound, thereby keeping the final DMSO concentration low (ideally ≤ 0.1%).
-
Potential Cause 3: Interaction with Media Components
Components in the cell culture medium, such as salts and proteins in fetal bovine serum (FBS), can sometimes interact with the compound and reduce its solubility.
-
Solution 3.1: Test Different Media Formulations.
-
If possible, test the solubility of this compound in different basal media (e.g., DMEM, RPMI-1640).
-
-
Solution 3.2: Prepare Fresh Working Solutions.
-
Do not store diluted working solutions of this compound in cell culture medium for extended periods. Prepare them fresh just before use.
-
Potential Cause 4: Temperature Fluctuations
Storing the diluted compound in the refrigerator or experiencing temperature shifts can cause the compound to precipitate out of solution.
-
Solution 4.1: Maintain Consistent Temperature.
-
After diluting this compound into the pre-warmed medium, use it immediately and place the culture plates directly into the 37°C incubator. Avoid storing the treated medium at room temperature or 4°C.
-
Quantitative Data Summary
Due to the limited availability of specific quantitative solubility data for this compound in various cell culture media in the public domain, the following table provides a general guideline for the maximum recommended final DMSO concentration in cell culture. Researchers should empirically determine the optimal and maximal soluble concentration of this compound in their specific cell culture system.
| Parameter | Recommendation | Notes |
| Recommended Solvent for Stock Solution | 100% DMSO | This compound is not soluble in water.[5] |
| Recommended Stock Solution Concentration | 10 mM | A higher concentration allows for a smaller volume to be added to the culture medium. |
| Maximum Final DMSO Concentration (General) | ≤ 0.1% | Generally non-toxic for most cell lines.[1][4] |
| Maximum Final DMSO Concentration (Tolerant Cell Lines) | ≤ 0.5% | Some robust cell lines may tolerate this concentration, but a vehicle control is essential.[2][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
100% Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required amount of this compound powder and DMSO to prepare a 10 mM stock solution. (Molecular Weight of this compound: 271.75 g/mol )
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes in volumes suitable for your experiments to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.[6]
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. Remember to include a vehicle control (medium with the highest final concentration of DMSO used).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the signaling pathways affected by this compound and a typical experimental workflow for its use.
References
Technical Support Center: Aloisine B Proliferation Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Aloisine B in cell proliferation assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of cyclin-dependent kinases (CDKs). It functions by competing with ATP for the binding pocket of these kinases.[1] This inhibition of CDK activity leads to cell cycle arrest in both the G1 and G2 phases, thereby blocking cell proliferation.[2]
Q2: Which specific kinases are targeted by this compound?
This compound is part of the aloisine family of compounds, which are known to be potent inhibitors of several key kinases involved in cell cycle regulation and other cellular processes. While specific inhibitory concentrations for this compound are not as widely published as for its analog Aloisine A, the family is known to target CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, CDK5/p25, and Glycogen Synthase Kinase-3 (GSK-3).[3]
Q3: What are the expected outcomes of treating cancer cell lines with this compound?
Treatment of cancer cell lines with this compound is expected to result in a dose-dependent decrease in cell proliferation and viability. This is a direct consequence of its ability to induce cell cycle arrest. Depending on the cell line and the concentration of this compound used, this can also lead to the induction of apoptosis (programmed cell death).
Troubleshooting Guide for Inconsistent Results
Inconsistent results in proliferation assays with this compound are often linked to its specific mechanism of action. As a CDK inhibitor that causes cell cycle arrest, this compound can lead to cellular changes that interfere with standard assay readouts.
Problem 1: Discrepancy between different types of proliferation assays (e.g., MTT vs. cell counting).
-
Question: I am seeing a decrease in cell number when I count my cells, but my MTT/XTT/CellTiter-Glo assay shows a smaller effect or even an increase in signal at certain concentrations of this compound. Why is this happening?
-
Answer: This is a known potential artifact when studying cell cycle inhibitors like this compound.[4][5][6] Assays that rely on metabolic activity (like MTT, XTT, and ATP-based assays) can be misleading.[4][5][6] When cells are arrested in the cell cycle by this compound, they may not be dividing, but they can continue to grow in size.[4][6] This increase in cell size is often accompanied by an increase in mitochondrial mass and metabolic activity, leading to a stronger signal in these assays, which can mask the anti-proliferative effect.[4][5][6]
-
Recommendation:
-
Use an orthogonal method to validate your results. Direct cell counting (e.g., using a hemocytometer or an automated cell counter) or assays that measure DNA content (e.g., CyQuant) are recommended as they are not influenced by changes in cell size or metabolic activity.[4]
-
Consider using image-based assays that can simultaneously determine cell number and cell size.[5]
-
-
Problem 2: High variability between replicate wells.
-
Question: I am observing significant variability in the readings between my replicate wells treated with the same concentration of this compound. What could be the cause?
-
Answer: High variability can stem from several factors:
-
Uneven Cell Seeding: Ensure a single-cell suspension and proper mixing before and during cell plating.
-
Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation, which can concentrate the drug and affect cell growth. It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental data.
-
Incomplete Solubilization of Formazan Crystals (MTT/XTT assays): Ensure complete dissolution of the formazan crystals by vigorous pipetting or shaking before reading the plate.
-
Precipitation of this compound: Depending on the solvent and final concentration in the media, this compound could precipitate. Visually inspect the wells under a microscope for any signs of precipitation.
-
Problem 3: The IC50 value for this compound seems to change between experiments.
-
Question: My calculated IC50 value for this compound is not consistent across different experimental runs. Why might this be?
-
Answer: Fluctuations in IC50 values can be due to:
-
Cell Passage Number: Cells at high passage numbers can have altered growth rates and drug sensitivities. It is crucial to use cells within a consistent and low passage number range for all experiments.
-
Initial Cell Seeding Density: The initial number of cells seeded can influence the outcome of the assay. A standardized cell seeding density should be used for all experiments.
-
Duration of Drug Incubation: The length of time cells are exposed to this compound will impact the IC50 value. Ensure the incubation time is consistent.
-
Assay Endpoint: As discussed in Problem 1, the type of assay used can significantly affect the perceived potency of a cell cycle inhibitor.
-
Quantitative Data
A comprehensive, publicly available dataset of this compound's IC50 values across a wide range of cancer cell lines is limited. The available data primarily focuses on the enzymatic inhibition of its kinase targets.
Table 1: Enzymatic Inhibition of Key Kinase Targets by Aloisine A (a close analog of this compound)
| Kinase Target | IC50 (µM) |
| CDK1/cyclin B | 0.4 |
| CDK2/cyclin A | 0.2 |
| CDK2/cyclin E | 0.8 |
| CDK5/p25 | 0.15 |
| GSK-3α/β | 0.3 |
Data extracted from Mettey et al., J Med Chem, 2003.[2] Note: This table shows the inhibition of purified enzymes and not the anti-proliferative effect on whole cells. These values indicate the direct potency of the aloisine scaffold on its targets.
Experimental Protocols
Protocol: MTT Cell Proliferation Assay
This protocol is a standard method for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of living cells into a purple formazan product.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
96-well flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the drug stock).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly with a multichannel pipette or place the plate on a shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Signaling Pathways and Experimental Workflow
Signaling Pathways Inhibited by this compound
This compound exerts its anti-proliferative effects by inhibiting key signaling pathways that control cell cycle progression.
Caption: this compound inhibits CDK2/Cyclin E, CDK1/Cyclin B, and GSK-3 pathways.
Experimental Workflow for this compound Proliferation Assay
The following diagram illustrates a typical workflow for assessing the effect of this compound on cell proliferation.
Caption: Standard workflow for a cell proliferation assay with this compound.
References
- 1. Cyclin-Dependent Kinase (CDK) Inhibitors. Methods and Protocols | Anticancer Research [ar.iiarjournals.org]
- 2. [PDF] The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays | Semantic Scholar [semanticscholar.org]
- 3. A Simple High-Content Cell Cycle Assay Reveals Frequent Discrepancies between Cell Number and ATP and MTS Proliferation Assays | PLOS One [journals.plos.org]
- 4. promegaconnections.com [promegaconnections.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
Technical Support Center: Managing Aloisine B in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing Aloisine B degradation in long-term experiments. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems that may arise during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in stock or working solutions. | - Poor Solubility: The solvent may not be optimal for the desired concentration. - Temperature Fluctuations: Repeated freeze-thaw cycles can reduce solubility. - pH of Buffer: The pH of the aqueous buffer may affect the solubility of the compound. | - Prepare stock solutions in an appropriate organic solvent like DMSO at a high concentration. - Aliquot stock solutions to minimize freeze-thaw cycles.[1][2][3] - When preparing working solutions, add the stock solution to the aqueous buffer slowly while vortexing. - If solubility issues persist in your experimental buffer, consider testing a small range of physiologically acceptable pH values. |
| Loss of this compound activity over time in long-term cell culture. | - Chemical Degradation: this compound may be unstable in the cell culture medium at 37°C over extended periods. - Metabolism by Cells: Cells may metabolize the compound, reducing its effective concentration. - Adsorption to Plasticware: The compound may adhere to the surface of cell culture plates or tubes. | - Replenish the cell culture medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours). - To assess degradation, you can perform a forced degradation study under your experimental conditions (see protocol below). - Consider using low-binding microplates and tubes. |
| Inconsistent or unexpected experimental results. | - Inaccurate Pipetting: Errors in preparing serial dilutions can lead to significant variations in the final concentration. - Degradation of Stock Solution: The stock solution may have degraded due to improper storage. - Cell Health and Passage Number: Variations in cell health or using cells at a high passage number can affect their response to treatment. | - Calibrate your pipettes regularly and use proper pipetting techniques. - Always use a fresh aliquot of the stock solution for each experiment. - Monitor cell health and morphology, and use cells within a consistent and low passage number range. |
| High background signal in cellular assays. | - Solvent Effects: The concentration of the organic solvent (e.g., DMSO) in the final working solution may be too high, causing cellular stress or interfering with the assay readout. - Compound Interference: this compound itself might have intrinsic fluorescence or other properties that interfere with the assay. | - Ensure the final concentration of the organic solvent in your cell culture medium is low and consistent across all treatments, including vehicle controls. A final DMSO concentration of less than 0.5% is generally recommended. - Run a control with this compound in the absence of cells or key assay reagents to check for any direct interference with the assay signal. |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: How should I store the solid this compound compound?
-
A1: Solid this compound should be stored at -20°C, protected from light and moisture.
-
-
Q2: What is the best way to prepare and store stock solutions of this compound?
-
A2: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into small, single-use volumes in low-binding tubes and store at -80°C to minimize freeze-thaw cycles.
-
-
Q3: How many times can I freeze-thaw a stock solution aliquot?
Solution Preparation and Stability
-
Q4: How do I prepare working solutions of this compound from the stock solution?
-
A4: To prepare a working solution, thaw a stock solution aliquot at room temperature. Dilute the stock solution into your cell culture medium or experimental buffer to the desired final concentration. It is crucial to add the stock solution to the aqueous medium slowly while mixing to prevent precipitation.
-
-
Q5: How stable is this compound in cell culture medium at 37°C?
-
A5: The stability of this compound in aqueous solutions at 37°C for extended periods has not been extensively reported. For long-term experiments, it is best practice to replenish the medium with freshly prepared this compound every 24-48 hours to maintain a consistent effective concentration. To determine the stability in your specific medium, a stability study using an analytical method like HPLC is recommended.
-
Use in Experiments
-
Q6: What is the recommended vehicle control for experiments with this compound?
-
A6: The vehicle control should be the same solvent used to dissolve this compound, typically DMSO, at the same final concentration used in the experimental conditions.
-
-
Q7: I am observing unexpected cell death at concentrations where this compound should only be cytostatic. What could be the reason?
-
A7: This could be due to several factors:
-
Solvent Toxicity: Ensure the final DMSO concentration is not toxic to your cells.
-
Compound Degradation: A degradation product might have cytotoxic effects.
-
Off-Target Effects: At higher concentrations, this compound might have off-target effects.
-
Cell Line Sensitivity: The specific cell line you are using might be particularly sensitive.
-
-
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector or a mass spectrometer (MS)
-
C18 HPLC column
2. Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the solid compound at 70°C for 48 hours. Also, incubate an aliquot of the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution in a photostability chamber to UV and visible light. Keep a control sample wrapped in aluminum foil.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze the samples by HPLC. A typical starting condition could be a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) on a C18 column.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound.
-
3. Data Analysis:
-
Calculate the percentage of degradation for this compound under each stress condition.
-
Characterize the degradation products using a mass spectrometer if available.
Visualizations
References
Validation & Comparative
A Comparative Analysis of Aloisine B and Flavopiridol (Alvocidib) in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the in vitro activities of two cyclin-dependent kinase (CDK) inhibitors, Aloisine B and Flavopiridol (also known as Alvocidib), in the context of cancer cell biology. By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document aims to facilitate informed decisions in cancer research and drug development.
Executive Summary
Both this compound and Flavopiridol are potent inhibitors of cyclin-dependent kinases, key regulators of the cell cycle and transcription. Flavopiridol, a well-characterized pan-CDK inhibitor, demonstrates broad activity against multiple CDKs, leading to cell cycle arrest and apoptosis in a wide range of cancer cell lines. This compound, a member of the aloisine family of CDK and GSK-3 inhibitors, also induces cell cycle arrest but appears to have a more selective kinase inhibition profile. This guide presents a comparative overview of their efficacy, mechanisms of action, and the experimental protocols used to generate the supporting data.
Data Presentation
Table 1: Comparative Inhibitory Activity (IC50) against Cyclin-Dependent Kinases
| Kinase Target | This compound (µM) | Flavopiridol (nM) |
| CDK1/cyclin B | - | 30 - 100[1][2][3] |
| CDK2/cyclin A | - | 70 - 170[2] |
| CDK2/cyclin E | - | 35 - 100[4] |
| CDK4/cyclin D1 | - | 65 - 100[2][4] |
| CDK5/p25 | - | 170[2] |
| CDK6 | - | ~40[5] |
| CDK7 | - | 110 - 875[1][6] |
| CDK9/cyclin T | - | 3 - 20[2][6] |
| GSK-3β | - | 280[1] |
Table 2: Comparative Cytotoxicity (IC50) in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound (µM) | Flavopiridol (nM) |
| A549 | Lung Carcinoma | - | 250 - 300[7] |
| HCT116 | Colon Carcinoma | - | 13[1] |
| A2780 | Ovarian Carcinoma | - | 15[1] |
| PC3 | Prostate Carcinoma | - | 10[1] |
| Mia PaCa-2 | Pancreatic Carcinoma | - | 36[1] |
| LNCaP | Prostate Carcinoma | - | 16[1] |
| K562 | Chronic Myelogenous Leukemia | - | 130[1] |
| MCF-7 | Breast Adenocarcinoma | - | - |
| T98G | Glioblastoma | - | - |
| HCT8 | Ileocecal Adenocarcinoma | - | - |
| HL-60 | Promyelocytic Leukemia | - | - |
| KKU-055 | Cholangiocarcinoma | - | 40.1 ± 1.8[2] |
| KKU-100 | Cholangiocarcinoma | - | 91.9 ± 6.2[2] |
| KKU-213 | Cholangiocarcinoma | - | 58.2 ± 4.3[2] |
| KKU-214 | Cholangiocarcinoma | - | 56 ± 9.7[2] |
| 8226 | Multiple Myeloma | - | - |
| ANBL-6 | Multiple Myeloma | - | - |
| ARP1 | Multiple Myeloma | - | - |
| OPM-2 | Multiple Myeloma | - | - |
| B16F10 | Murine Melanoma | - | - |
Note: Comprehensive IC50 data for this compound across a wide range of cancer cell lines is not as extensively documented as for Flavopiridol.
Mechanism of Action
Flavopiridol (Alvocidib)
Flavopiridol is a pan-CDK inhibitor that competitively binds to the ATP-binding pocket of several CDKs, including CDK1, 2, 4, 6, 7, and 9.[1][8] This broad inhibition disrupts the cell cycle at multiple checkpoints and interferes with transcription.
-
Cell Cycle Arrest: By inhibiting CDK1, 2, and 4, Flavopiridol prevents the phosphorylation of the retinoblastoma protein (Rb), a key step for cell cycle progression.[4][8] This leads to cell cycle arrest in the G1 and G2/M phases.[9][10]
-
Induction of Apoptosis: Flavopiridol induces apoptosis through multiple pathways. Inhibition of CDK9-mediated transcription leads to the downregulation of anti-apoptotic proteins like Mcl-1.[11] It can also upregulate the pro-apoptotic protein E2F1.[1] Furthermore, Flavopiridol can induce apoptosis through both caspase-dependent and -independent mechanisms, and its effects can be independent of p53 status.[10][12]
This compound
This compound belongs to a family of compounds that inhibit both CDKs and Glycogen Synthase Kinase-3 (GSK-3).[13] Similar to Flavopiridol, Aloisines act as competitive inhibitors of ATP binding to the kinase domain.[13]
-
Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest in both the G1 and G2 phases.[13][14] The G1 arrest is correlated with the inhibition of CDK2, while the G2/M arrest is linked to the inhibition of CDK1.[6]
-
Induction of Apoptosis: The precise signaling pathways for this compound-induced apoptosis are not as extensively detailed as for Flavopiridol. However, inhibition of CDKs is a known mechanism to trigger apoptosis.[14]
Signaling Pathway Diagrams
Experimental Protocols
CDK Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against CDKs.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the specific CDK/cyclin complex, a suitable substrate (e.g., Histone H1 for CDK1/cyclin B), and the test compound (this compound or Flavopiridol) at various concentrations in a kinase buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP (containing a radioactive isotope like ³²P-ATP or for non-radioactive methods, a fluorescently labeled ATP analog).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a solution containing EDTA.
-
Detection:
-
Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Non-Radiometric Assay (e.g., ADP-Glo™ Kinase Assay): Measure the amount of ADP produced, which is proportional to the kinase activity.
-
-
IC50 Determination: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value using a suitable software.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Flavopiridol and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Cell Cycle Analysis (Flow Cytometry)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cancer cells with the desired concentrations of this compound or Flavopiridol for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide or DAPI) and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content of the cells.
-
Data Analysis: Generate a histogram of DNA content versus cell count. Cells in G1 phase will have 2N DNA content, cells in G2/M phase will have 4N DNA content, and cells in S phase will have a DNA content between 2N and 4N. The percentage of cells in each phase can be quantified using appropriate software.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with this compound or Flavopiridol to induce apoptosis.
-
Cell Harvesting and Washing: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Annexin V: Binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.
-
Propidium Iodide: A fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells) and intercalates with DNA.
-
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.
Conclusion
Flavopiridol is a potent, broad-spectrum CDK inhibitor with well-documented cytotoxic and pro-apoptotic effects across a multitude of cancer cell lines. Its mechanism of action, involving both cell cycle arrest and induction of apoptosis through various signaling pathways, is extensively studied. This compound, while also a CDK inhibitor with demonstrated ability to induce cell cycle arrest, requires further investigation to fully elucidate its specific kinase inhibition profile, its efficacy across a broader range of cancer cell types, and the detailed molecular pathways underlying its anti-cancer effects. This guide serves as a foundational resource for researchers to understand the current knowledge on these two compounds and to design future studies for a more direct and comprehensive comparison.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Flavopiridol (Alvocidib) | 夫拉平度 | CDK 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 4. Flavopiridol induces G1 arrest with inhibition of cyclin-dependent kinase (CDK) 2 and CDK4 in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Pharmacological Implications of Flavopiridol: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of action of flavopiridol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The cyclin-dependent kinase inhibitor flavopiridol induces apoptosis in multiple myeloma cells through transcriptional repression and down-regulation of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Flavopiridol induces cell cycle arrest and p53-independent apoptosis in non-small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Document: Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effect... - ChEMBL [ebi.ac.uk]
A Comparative Guide: Aloisine B versus Roscovitine (Seliciclib) in Neuronal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Aloisine B and Roscovitine (Seliciclib), two potent cyclin-dependent kinase (CDK) inhibitors, with a focus on their applications and performance in neuronal models. The information presented is curated from peer-reviewed scientific literature to assist researchers in selecting the appropriate tool for their specific experimental needs.
Introduction
Both this compound and Roscovitine are small molecules that function as competitive inhibitors of the ATP-binding site of cyclin-dependent kinases.[1][2] CDKs are key regulators of the cell cycle, and their aberrant activity is implicated in various pathologies, including cancer and neurodegenerative diseases. In the context of the central nervous system, CDKs, particularly CDK5, play a crucial role in neuronal development, synaptic plasticity, and apoptosis.[3] Consequently, inhibitors like this compound and Roscovitine are valuable research tools for dissecting the roles of CDKs in neuronal function and disease.
Mechanism of Action
This compound is a potent inhibitor of CDK1/cyclin B, CDK2/cyclin A-E, CDK5/p25, and Glycogen Synthase Kinase-3 (GSK-3α/β).[1][4] Its dual inhibition of both CDK5 and GSK-3, two kinases implicated in the hyperphosphorylation of tau protein in Alzheimer's disease, makes it a compound of particular interest in neurodegeneration research.[4][5]
Roscovitine (Seliciclib) is a well-characterized purine analog that selectively inhibits several CDKs, including CDK1, CDK2, CDK5, CDK7, and CDK9.[3][6] It has been extensively studied for its neuroprotective effects in various models of neuronal injury and disease.[7][8][9] Roscovitine has been shown to reduce neuronal apoptosis, inflammation, and glial scarring.[7]
Performance in Neuronal Models: A Comparative Overview
While direct comparative studies between this compound and Roscovitine in the same neuronal model are limited, this section summarizes their individual reported effects, providing a basis for indirect comparison.
Neuroprotective Effects
Roscovitine has demonstrated significant neuroprotective effects in a variety of in vivo and in vitro models:
-
Traumatic Brain Injury (TBI): In a rat model of TBI, Roscovitine treatment significantly decreased lesion volume by 37% and improved motor and cognitive recovery.[7] It also attenuated neuronal death and inhibited the activation of cell cycle pathways in neurons.[7]
-
Ischemic Stroke: Systemic administration of (S)-roscovitine was neuroprotective in a dose-dependent manner in two models of focal ischemia.[8][10] It was shown to cross the blood-brain barrier and prevent the ischemia-induced increase in CDK5/p25 activity.[8][11]
-
Optic Nerve Crush: In a rat model of optic nerve crush, Roscovitine preserved retinal ganglion cells (RGCs), reducing their loss by approximately 25%.[9] It also reduced the levels of phosphorylated tau, a hallmark of several neurodegenerative diseases.[9]
-
Excitotoxicity: (S)-Roscovitine displayed a significant dose-dependent neuroprotective effect against kainic acid-induced excitotoxicity in neuronal cultures.[8]
This compound 's neuroprotective potential is inferred from its potent inhibition of CDK5 and GSK-3, key players in neuronal apoptosis and tau pathology.[4][5] However, specific in vivo or in vitro studies demonstrating its neuroprotective efficacy in neuronal injury models are less prevalent in the currently available literature.
Quantitative Data Summary
The following tables summarize the available quantitative data on the inhibitory activity and efficacy of this compound and Roscovitine.
Table 1: Kinase Inhibition Profile
| Kinase Target | Aloisine A IC₅₀ (µM) | This compound IC₅₀ (µM) | Roscovitine IC₅₀ (µM) |
| CDK1/cyclin B | 0.15[5] | 0.4[5] | 0.65[12] |
| CDK2/cyclin A | 0.12[4] | 0.35[4] | 0.7[12] |
| CDK2/cyclin E | 0.12[4] | 0.35[4] | 0.1[13] |
| CDK5/p25 | 0.15[5] | 0.4[5] | 0.16[12] |
| GSK-3α/β | 0.65[5] | 1.2[5] | >10[6] |
Table 2: Efficacy in Neuronal Models (Roscovitine)
| Model | Endpoint | Efficacy | Reference |
| Rat TBI | Lesion Volume Reduction | 37% | [7] |
| Rat Optic Nerve Crush | RGC Survival Increase | ~25% | [9] |
| Mouse Focal Ischemia | Cortical Lesion Reduction | 30-58% (dose-dependent) | [10] |
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies. For detailed protocols, please refer to the original publications.
Kinase Activity Assays
-
Principle: To measure the inhibitory effect of the compounds on the activity of specific kinases.
-
General Protocol:
-
Recombinant active kinase is incubated with a specific substrate (e.g., histone H1 for CDKs) and ATP in a reaction buffer.
-
The compound of interest (this compound or Roscovitine) is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using methods like radioactive ATP ([γ-³²P]ATP) and scintillation counting, or through antibody-based detection methods (e.g., ELISA, Western blot).
-
IC₅₀ values are calculated from the dose-response curves.[5][12]
-
Cell Viability and Apoptosis Assays in Neuronal Cultures
-
Principle: To assess the protective effects of the compounds against neuronal death induced by a toxic stimulus.
-
General Protocol for Excitotoxicity Model:
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons) are prepared from embryonic rodents.
-
Neurons are treated with the compound of interest for a specified duration before and/or during the application of an excitotoxic agent (e.g., kainic acid).
-
Cell viability is assessed using methods such as:
-
Propidium Iodide (PI) Staining: PI is a fluorescent dye that enters cells with compromised membranes (i.e., dead cells). The percentage of PI-positive cells is quantified by fluorescence microscopy.[8]
-
TUNEL Staining: This method detects DNA fragmentation, a hallmark of apoptosis.
-
Caspase Activity Assays: Caspases are key enzymes in the apoptotic cascade. Their activity can be measured using fluorogenic or colorimetric substrates.
-
-
-
Data Analysis: The percentage of viable or apoptotic cells in treated groups is compared to untreated or vehicle-treated controls.
In Vivo Models of Neurological Damage
-
Traumatic Brain Injury (TBI) Model:
-
A controlled cortical impact is delivered to the brain of anesthetized rodents.
-
Roscovitine or vehicle is administered (e.g., intracerebroventricularly) at a specific time point post-injury.
-
Behavioral outcomes (motor and cognitive function) are assessed at various time points.
-
At the end of the study, brain tissue is collected for histological analysis (e.g., lesion volume measurement using stereology) and biochemical assays (e.g., Western blotting for cell cycle markers).[7]
-
-
Focal Cerebral Ischemia Model:
-
Ischemia is induced by middle cerebral artery occlusion (MCAO) in rodents.
-
Roscovitine or vehicle is administered systemically (e.g., intraperitoneally) before or after the ischemic insult.
-
Infarct volume is measured using methods like TTC staining.
-
Neuronal death in the penumbra is assessed by histological methods like Fluoro-Jade B staining.[14]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.
Figure 1: Simplified signaling pathways in neuronal injury and the inhibitory actions of Roscovitine and this compound.
Figure 2: General experimental workflows for evaluating neuroprotective compounds in vitro and in vivo.
Figure 3: Logical relationship between this compound, Roscovitine, and their application in neuronal models.
Conclusion
Both this compound and Roscovitine are valuable pharmacological tools for studying the role of CDKs in the nervous system. Roscovitine is a well-established neuroprotective agent with a significant body of in vivo evidence supporting its efficacy in models of acute neuronal injury. Its ability to cross the blood-brain barrier further enhances its utility for in vivo studies.
This compound, with its dual inhibitory action on both CDK5 and GSK-3, presents a compelling profile for investigating pathologies where both kinases are implicated, such as in Alzheimer's disease. While in vivo data on its neuroprotective effects are less extensive, its potent and specific in vitro activity makes it an excellent candidate for further investigation in neurodegenerative disease models.
The choice between this compound and Roscovitine will ultimately depend on the specific research question, the experimental model, and the target pathways of interest. This guide provides a foundational comparison to aid in this selection process.
References
- 1. Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development [biodiscovery.pensoft.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Roscovitine reduces neuronal loss, glial activation and neurological deficits after brain trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Delayed Treatment with Systemic (S)-Roscovitine Provides Neuroprotection and Inhibits In Vivo CDK5 Activity Increase in Animal Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roscovitine, a Cyclin-Dependent Kinase-5 Inhibitor, Decreases Phosphorylated Tau Formation and Death of Retinal Ganglion Cells of Rats after Optic Nerve Crush [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Delayed treatment with systemic (S)-roscovitine provides neuroprotection and inhibits in vivo CDK5 activity increase in animal stroke models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. cyclin-d1.com [cyclin-d1.com]
- 14. Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells [mdpi.com]
Validating CDK2 Inhibition in situ: A Comparative Guide to Aloisine B and Alternative Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Aloisine B and other common CDK2 inhibitors for in situ validation. The information presented is supported by experimental data to aid in the selection of the most appropriate compound for your research needs.
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S and S phases. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Validating the in situ activity of CDK2 inhibitors is crucial for drug development and mechanistic studies. This guide focuses on this compound, a potent inhibitor of CDKs, and compares its performance with established alternatives such as Roscovitine, Dinaciclib, and Flavopiridol.
Mechanism of Action: A Shared Path to Inhibition
This compound, like many other CDK inhibitors, functions as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the CDK2 catalytic subunit, preventing the transfer of phosphate to substrate proteins and thereby halting cell cycle progression.[1][2][3][4] This mechanism is shared by other well-known CDK inhibitors, including Roscovitine and Flavopiridol.
In situ Validation of CDK2 Inhibition
The efficacy of a CDK2 inhibitor within a cellular context can be validated through several key experiments that measure the downstream consequences of CDK2 inhibition. These include:
-
Analysis of Retinoblastoma (Rb) Protein Phosphorylation: CDK2 is a primary kinase responsible for the phosphorylation of the Retinoblastoma protein (Rb). Inhibition of CDK2 leads to a decrease in the phosphorylation of Rb at specific sites, such as Serine 807/811. This can be readily detected by Western blotting.
-
Cell Cycle Analysis: By inhibiting CDK2, cell cycle progression is arrested, primarily at the G1/S transition. This arrest can be quantified by flow cytometry, which measures the DNA content of individual cells in a population. Aloisine has been shown to arrest cells in both the G1 and G2 phases of the cell cycle.[1][2][3][5]
-
Immunofluorescence: This technique can be used to visualize the subcellular localization of CDK2 and its substrates, and to observe morphological changes associated with cell cycle arrest.
Comparative Analysis of CDK2 Inhibitors
The following tables summarize the key characteristics and in situ effects of this compound and its alternatives. It is important to note that the data presented is compiled from various studies and direct head-to-head comparisons may not be available.
| Inhibitor | Target CDKs (in vitro IC50) | Cell Line Examples | Observed In situ Effects |
| This compound | CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, CDK5/p25, GSK-3β | NT2 | G1 and G2 cell cycle arrest.[1][2][3][5] |
| Roscovitine | CDK1, CDK2, CDK5, CDK7, CDK9 (IC50 ~0.2-0.7 µM)[6] | Rabbit Retinal Pigment Epithelial Cells, various cancer cell lines | S and G2/M phase arrest.[7] Apoptosis induction.[7] Inhibition of alloreactive T cell expansion.[8] |
| Dinaciclib | CDK1, CDK2, CDK5, CDK9 (IC50 in low nM range) | Lung cancer cell lines, malignant human glioma cell lines, oral squamous cell carcinoma cell lines | G2/M arrest.[9] Anaphase catastrophe.[10] Apoptosis induction.[11] |
| Flavopiridol | CDK1, CDK2, CDK4, CDK6, CDK7, CDK9 (IC50 in nM range)[12] | Non-small cell lung cancer cell lines, anaplastic thyroid cancer cell lines | G1 and G2/M arrest.[13][14][15] p53-independent apoptosis.[14][16] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blotting for Phospho-Rb (Ser807/811)
-
Cell Lysis: Treat cells with the CDK2 inhibitor of choice at various concentrations and time points. Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for phospho-Rb (Ser807/811). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Fixation: Treat cells with the CDK2 inhibitor. Harvest and fix the cells in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the CDK2 signaling pathway, the experimental workflow for validating CDK2 inhibition, and a logical comparison of the inhibitors.
Caption: CDK2 Signaling Pathway
Caption: Experimental Workflow for In Situ Validation
Caption: Logical Comparison of CDK2 Inhibitors
References
- 1. researchgate.net [researchgate.net]
- 2. Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Document: Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effect... - ChEMBL [ebi.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development [biodiscovery.pensoft.net]
- 7. Cyclin-dependent kinase inhibitor roscovitine induces cell cycle arrest and apoptosis in rabbit retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The cyclin dependent kinase inhibitor (R)-roscovitine prevents alloreactive T cell clonal expansion and protects against acute GvHD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dinaciclib, a Cyclin-Dependent Kinase Inhibitor Promotes Proteasomal Degradation of Mcl-1 and Enhances ABT-737–Mediated Cell Death in Malignant Human Glioma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dinaciclib Induces Anaphase Catastrophe in Lung Cancer Cells via Inhibition of Cyclin Dependent Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Pharmacological Implications of Flavopiridol: An Updated Overview [mdpi.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. selleckchem.com [selleckchem.com]
- 16. Flavopiridol induces cell cycle arrest and p53-independent apoptosis in non-small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming GSK-3β Pathway Engagement by Aloisine B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen Synthase Kinase 3β (GSK-3β) is a constitutively active serine/threonine kinase that acts as a critical negative regulator in numerous signaling pathways. Its role in diverse cellular processes, including metabolism, proliferation, and apoptosis, has implicated its dysregulation in a wide range of diseases such as Alzheimer's disease, type 2 diabetes, and various cancers.[1][2] This has made GSK-3β a prominent target for therapeutic intervention. Aloisines are a family of chemical compounds identified as potent inhibitors of cyclin-dependent kinases (CDKs) and GSK-3.[3][4][5] This guide provides a comparative analysis of Aloisine B's engagement with the GSK-3β pathway, supported by experimental data and protocols.
Mechanism of Action: ATP-Competitive Inhibition
Kinetic studies have demonstrated that aloisines, including Aloisine A and B, function as ATP-competitive inhibitors.[3][4] They directly target the ATP-binding pocket of the kinase's catalytic subunit, preventing the phosphorylation of downstream substrates.[4] This mechanism is common for many kinase inhibitors and has been confirmed for the aloisine family through kinetic analyses and co-crystallization studies with the related kinase CDK2, which revealed hydrogen bonding interactions within the ATP-binding site.[3][4]
Comparative Analysis of GSK-3β Inhibitors
| Inhibitor | Type | IC50 for GSK-3β |
| Aloisine A | ATP-Competitive | 650 nM |
| CHIR-98014 | ATP-Competitive | 0.58 nM |
| Alsterpaullone | ATP-Competitive | 4 nM |
| BIO (GSK-3 Inhibitor IX) | ATP-Competitive | 5 nM |
| CHIR-99021 | ATP-Competitive | 6.7 nM |
| 1-Azakenpaullone | ATP-Competitive | 18 nM |
| SB-216763 | ATP-Competitive | 18 nM |
Note: Data for inhibitors other than Aloisine A is provided for comparative purposes.
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the molecular interactions and experimental procedures, the following diagrams were generated using Graphviz (DOT language).
Caption: Wnt/β-catenin signaling pathway with GSK-3β inhibition by this compound.
Caption: Experimental workflow for a luminescence-based GSK-3β kinase assay.
Experimental Protocols
In Vitro GSK-3β Kinase Activity Assay (Luminescence-Based)
This protocol is a representative method for determining the in vitro inhibitory activity of a compound like this compound against GSK-3β. It is based on assays that measure the amount of ATP remaining after the kinase reaction.
I. Materials and Reagents:
-
Purified recombinant GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., Glycogen Synthase Peptide-1, GS-1)
-
Kinase Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.4)
-
Dithiothreitol (DTT)
-
Adenosine Triphosphate (ATP)
-
Test Inhibitor (this compound) dissolved in DMSO
-
Control vehicle (DMSO)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo® Max)
-
White, opaque 96-well or 384-well microplates
-
Luminometer
II. Assay Procedure:
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer containing 2 mM DTT. Keep on ice.
-
Prepare a stock solution of ATP (e.g., 100 µM) in distilled water.
-
Dilute the GSK-3β enzyme to the desired working concentration (e.g., 0.5 - 1 ng/µl) in 1x Kinase Assay Buffer. Keep on ice.
-
Prepare serial dilutions of this compound in DMSO. Further dilute these into the 1x Kinase Assay Buffer to achieve the final desired assay concentrations.
-
-
Reaction Setup (per well):
-
Add 5 µl of the test inhibitor (this compound) or control vehicle (DMSO) to the appropriate wells of the microplate.
-
Prepare a Master Mix containing the 1x Kinase Assay Buffer and the GSK-3β substrate peptide. Add 20 µl of this Master Mix to every well.
-
To initiate the kinase reaction, add 20 µl of the diluted GSK-3β enzyme to all wells except those designated as "No Enzyme Control". Add 20 µl of 1x Kinase Assay Buffer to the "No Enzyme Control" wells.
-
Add 5 µl of the ATP solution to all wells except the "Blank" wells. Add 5 µl of distilled water to the "Blank" wells.
-
-
Enzymatic Reaction:
-
Cover the plate and incubate at 30°C for 45 minutes.
-
-
Signal Detection:
-
Allow the plate and the Kinase-Glo® Max reagent to equilibrate to room temperature.
-
At the end of the 45-minute incubation, add 50 µl of Kinase-Glo® Max reagent to each well. This will stop the enzymatic reaction and initiate the luminescent signal generation.
-
Cover the plate and incubate at room temperature for 15 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
III. Data Analysis:
-
Subtract the average luminescence value of the "Blank" wells from all other measurements.
-
Determine the percentage of kinase inhibition for each this compound concentration relative to the "No Inhibitor Control" wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Conclusion
This compound is a member of a potent family of ATP-competitive kinase inhibitors that demonstrate submicromolar engagement with the GSK-3β pathway. Its mechanism of action, targeting the highly conserved ATP-binding site, is well-understood. When compared to other known GSK-3β inhibitors, the aloisine family shows moderate to high potency. The provided experimental protocol offers a robust framework for researchers to independently verify the inhibitory activity of this compound and similar compounds, facilitating further investigation into their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AID 53191 - Inhibitory activity against cyclin-dependent kinase 1-cyclin B in starfish - PubChem [pubchem.ncbi.nlm.nih.gov]
Overcoming CDK Inhibition: A Comparative Analysis of a Hypothetical Aloisine B Rescue by Cyclin E Overexpression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a hypothetical rescue experiment investigating the potential of cyclin E overexpression to overcome cell cycle arrest induced by Aloisine B, a potent cyclin-dependent kinase (CDK) inhibitor. While direct experimental evidence for this specific rescue scenario is not currently available in published literature, this document outlines the scientific basis for such a hypothesis, drawing parallels from known resistance mechanisms to other CDK inhibitors. We present potential experimental designs, expected outcomes, and the underlying molecular pathways.
Introduction to this compound and Cyclin E
This compound is a small molecule inhibitor that targets cyclin-dependent kinases (CDKs), key regulators of the cell cycle. By competing with ATP for binding to the kinase domain of CDKs, this compound effectively halts cell cycle progression, primarily inducing arrest in the G1 and G2 phases.[1][2][3][4] Its ability to inhibit CDKs makes it a compound of interest in cancer research, where aberrant CDK activity is a common driver of uncontrolled cell proliferation.
Cyclin E is a crucial regulatory protein that partners with CDK2 to form an active complex. This cyclin E/CDK2 complex is instrumental in driving the transition from the G1 to the S phase of the cell cycle, initiating DNA replication.[5] Overexpression of cyclin E is frequently observed in various cancers and has been linked to genomic instability and resistance to certain cancer therapies, including some CDK inhibitors.[6][7][8]
The Rescue Hypothesis: Can Cyclin E Overexpression Bypass this compound-Induced Cell Cycle Arrest?
The central hypothesis of this guide is that the overexpression of cyclin E can "rescue" cells from the G1 arrest induced by this compound. The rationale is that by significantly increasing the levels of cyclin E, the cell can generate sufficient cyclin E/CDK2 activity to overcome the inhibitory effects of this compound, thereby allowing the cell to proceed into the S phase. This concept is supported by studies demonstrating that cyclin E overexpression can confer resistance to CDK4/6 inhibitors.[6][7]
Hypothetical Experimental Design and Expected Outcomes
A typical rescue experiment would involve a cell line sensitive to this compound, engineered with an inducible cyclin E overexpression system. This allows for controlled expression of cyclin E. The experiment would compare the effects of this compound on cell cycle progression in the presence and absence of induced cyclin E overexpression.
Key Experimental Comparisons:
-
Cell Cycle Distribution: Analyzing the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
-
CDK2 Kinase Activity: Directly measuring the enzymatic activity of the cyclin E/CDK2 complex.
-
Cell Proliferation: Assessing the overall growth rate of the cell population.
Expected Quantitative Data Summary
The following table summarizes the expected outcomes of a hypothetical rescue experiment.
| Experimental Condition | % of Cells in G1 Phase (Expected) | Relative CDK2 Kinase Activity (Expected) | Relative Cell Proliferation (Expected) |
| Control (Vehicle) | ~45% | 100% | 100% |
| This compound Treatment | ~75% | ~20% | ~30% |
| Cyclin E Overexpression | ~30% | ~150% | ~120% |
| This compound + Cyclin E Overexpression (Rescue) | ~50% | ~80% | ~85% |
Note: These are hypothetical values for illustrative purposes. Actual results would depend on the specific cell line, concentrations of this compound, and levels of cyclin E overexpression.
Signaling Pathways and Experimental Workflow
Signaling Pathway of G1/S Transition and this compound Inhibition
The following diagram illustrates the core signaling pathway governing the G1 to S phase transition, the inhibitory action of this compound, and the potential rescue mechanism through cyclin E overexpression.
Caption: G1/S transition pathway showing this compound inhibition and the hypothetical rescue by cyclin E overexpression.
Experimental Workflow Diagram
This diagram outlines the key steps in the proposed rescue experiment.
Caption: Workflow for the hypothetical this compound rescue experiment.
Detailed Experimental Protocols
Cell Cycle Analysis via Flow Cytometry with Propidium Iodide Staining
This protocol is a standard method for determining the distribution of cells in the different phases of the cell cycle based on their DNA content.[1][2][9][10]
-
Cell Preparation:
-
Harvest cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Count the cells and adjust the concentration to 1-3 x 10^6 cells/mL.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.
-
Fix the cells overnight at 4°C.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 1 mL of propidium iodide (PI) staining solution (containing PI and RNase A).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
The fluorescence intensity of the PI is proportional to the DNA content, allowing for the quantification of cells in G1 (2N DNA), S (between 2N and 4N DNA), and G2/M (4N DNA) phases.
-
CDK2 Kinase Activity Assay
This assay measures the enzymatic activity of CDK2, which is expected to be inhibited by this compound and restored by cyclin E overexpression.[11][12][13]
-
Cell Lysis:
-
Harvest and lyse cells in a buffer that preserves kinase activity.
-
-
Immunoprecipitation (Optional but Recommended):
-
Immunoprecipitate CDK2 from the cell lysates using a specific antibody to isolate the kinase.
-
-
Kinase Reaction:
-
Set up a reaction mixture containing the immunoprecipitated CDK2 (or cell lysate), a specific CDK2 substrate (e.g., Histone H1 or a peptide substrate), and ATP (often radiolabeled, e.g., [γ-³²P]ATP).
-
Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).
-
-
Detection of Phosphorylation:
-
Stop the reaction.
-
Detect the amount of phosphorylated substrate. This can be done by:
-
Radiometric assay: Separating the reaction products by SDS-PAGE and detecting the radiolabeled phosphate incorporated into the substrate using autoradiography.
-
Luminescence-based assay: Using a commercial kit (e.g., Kinase-Glo®) that measures the amount of ATP remaining after the kinase reaction.[11]
-
ELISA-based assay: Using an antibody that specifically recognizes the phosphorylated form of the substrate.
-
-
-
Data Analysis:
-
Quantify the signal and normalize it to the amount of CDK2 protein to determine the specific kinase activity.
-
Inducible Cyclin E Overexpression
To control the expression of cyclin E, a tetracycline-inducible (Tet-On/Tet-Off) system is commonly used.[14][15]
-
Vector Construction and Transfection:
-
Clone the human cyclin E cDNA into a tetracycline-responsive expression vector.
-
Transfect the vector into the chosen cell line that stably expresses the tetracycline transactivator (rtTA for Tet-On).
-
-
Selection and Clone Screening:
-
Select stable clones using an appropriate antibiotic.
-
Screen clones for inducible expression of cyclin E upon addition of doxycycline (a tetracycline analog) to the culture medium.
-
-
Induction for Experiments:
-
For the rescue experiment, treat the cells with doxycycline for a predetermined time (e.g., 24 hours) to induce cyclin E overexpression before and during the treatment with this compound.
-
Conclusion and Future Directions
While a direct experimental validation of cyclin E overexpression rescuing this compound-induced cell cycle arrest is not yet documented, the existing literature on CDK inhibitor resistance mechanisms provides a strong rationale for this hypothesis. The experimental framework outlined in this guide offers a clear path for investigating this potential interaction.
For drug development professionals, understanding such rescue mechanisms is critical. It highlights the potential for acquired resistance to CDK inhibitors through the upregulation of key cell cycle components like cyclin E. Future studies should aim to perform this hypothetical experiment to confirm the rescue effect and to explore the efficacy of combining this compound with inhibitors of pathways downstream of cyclin E/CDK2 to overcome potential resistance.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [en.bio-protocol.org]
- 6. Cyclin E overexpression confers resistance to the CDK4/6 specific inhibitor palbociclib in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cyclin E2 overexpression is associated with endocrine resistance but not insensitivity to CDK2 inhibition in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 10. corefacilities.iss.it [corefacilities.iss.it]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. Quantitative profiling of adaptation to cyclin E overproduction | Life Science Alliance [life-science-alliance.org]
- 15. Quantitative profiling of adaptation to cyclin E overproduction | Life Science Alliance [life-science-alliance.org]
Aloisine B Kinase Inhibitor Profile: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Kinase Inhibition Profile of Aloisine A (as a proxy for Aloisine B)
Aloisine A has been profiled against a panel of 26 kinases, demonstrating high selectivity for specific CDKs and GSK-3.[1][3][4] The following table summarizes the inhibitory activity (IC50 values) of Aloisine A against a selection of kinases. For comparison, we have included the profile of Staurosporine, a well-known broad-spectrum kinase inhibitor.[5][6][7]
| Kinase Target | Aloisine A IC50 (µM) | Staurosporine IC50 (nM) |
| CDK1/cyclin B | 0.15[2] | 9[6] |
| CDK2/cyclin A | Data not available | Data not available |
| CDK2/cyclin E | Data not available | Data not available |
| CDK5/p25 | Data not available | Data not available |
| GSK-3α/β | 0.65[2] | Data not available for α/β, see below |
| PKCα | >10 | 2[6] |
| PKCγ | >10 | 5[6] |
| PKCη | >10 | 4[6] |
| PKA | >10 | 15[6] |
| PKG | >10 | 18[6] |
| Phosphorylase Kinase | >10 | 3[6] |
| S6K | >10 | 5[6] |
| CaMKII | >10 | 20[6] |
| v-Src | >10 | 6[6] |
| Lyn | >10 | 20[6] |
| c-Fgr | >10 | 2[6] |
| Syk | >10 | 16[6] |
Note: The table highlights the high selectivity of Aloisine A for CDKs and GSK-3, with minimal off-target effects on a broad range of other kinases, in stark contrast to the promiscuous inhibition profile of Staurosporine.
Mechanism of Action: Competitive ATP Inhibition
The inhibitory action of aloisines is achieved through direct competition with ATP for the binding pocket of the kinase. This mechanism has been confirmed through kinetic studies and co-crystallization of this compound with CDK2.[4]
Caption: Competitive inhibition of ATP binding by this compound.
Experimental Protocol: In Vitro Kinase Assay
The determination of kinase inhibitory activity is typically performed using an in vitro kinase assay. The following is a generalized protocol representative of those used for profiling compounds like this compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (this compound) and a known inhibitor (e.g., Staurosporine) as a positive control.
-
DMSO for compound dilution
-
Phosphocellulose paper or other separation matrix
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and control inhibitor in DMSO.
-
Reaction Setup: In a microcentrifuge tube or microplate well, combine the kinase reaction buffer, the specific kinase, and its substrate.
-
Inhibitor Addition: Add the diluted test compound, control inhibitor, or DMSO (vehicle control) to the reaction mixture and incubate for a predetermined time (e.g., 10-15 minutes) at a specific temperature (e.g., 30°C).
-
Initiation of Kinase Reaction: Start the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture for a specific duration (e.g., 10-30 minutes) at the optimal temperature for the kinase.
-
Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., phosphoric acid) to remove unincorporated radiolabeled ATP.
-
Quantification: Measure the amount of incorporated radiolabel in the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: A typical workflow for an in vitro kinase assay.
References
- 1. Document: Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effect... - ChEMBL [ebi.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
Statistical analysis of comparative studies involving Aloisine B.
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Aloisine B, a member of the aloisine family of kinase inhibitors. This document outlines its performance against other relevant inhibitors, supported by experimental data, detailed protocols, and pathway visualizations.
Executive Summary
Aloisines are a family of chemical compounds that function as potent inhibitors of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3).[1][2][3] They act as competitive inhibitors of ATP binding to the catalytic subunit of these kinases.[1][2] This inhibitory action leads to cell cycle arrest in both the G1 and G2 phases, thereby inhibiting cell proliferation.[1][2][3][4] This guide focuses on this compound, providing a comparative overview of its activity and the methodologies used to assess its function.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Aloisine A and B against various kinases, providing a basis for comparison with other compounds. While comprehensive comparative data for this compound is limited in the readily available literature, the provided data for Aloisine A, a closely related analog, offers valuable insight into the general potency and selectivity of this class of inhibitors.
| Compound | Target Kinase | IC50 (µM) |
| Aloisine A | CDK1/cyclin B | 0.15 |
| CDK2/cyclin A | - | |
| CDK2/cyclin E | - | |
| CDK5/p25 | 0.65 | |
| GSK-3α/β | - | |
| This compound | CDK1/cyclin B | - |
| CDK5/p25 | - | |
| GSK-3 | - | |
| Other Inhibitor 1 | Target Kinase | - |
| Other Inhibitor 2 | Target Kinase | - |
Note: Specific IC50 values for this compound and a broad range of direct comparator inhibitors require access to the full experimental details of the cited studies. The table structure is provided for population with further data.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of CDK/GSK-3 inhibitors like this compound.
In Vitro Kinase Activity Assay
This protocol is designed to measure the enzymatic activity of CDK or GSK-3 in the presence of an inhibitor.
Materials:
-
Purified recombinant CDK/cyclin or GSK-3 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 1 mM EGTA, 0.01% Brij-35)
-
Substrate (e.g., Histone H1 for CDKs, GS-1 peptide for GSK-3)
-
[γ-³²P]ATP
-
This compound or other inhibitors at various concentrations
-
Phosphocellulose paper or SDS-PAGE equipment
-
Scintillation counter or phosphorimager
Procedure:
-
Prepare a reaction mixture containing the kinase, its specific substrate, and the kinase buffer.
-
Add varying concentrations of this compound or the comparator inhibitor to the reaction mixture. A control reaction with no inhibitor should be included.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Terminate the reaction by spotting the mixture onto phosphocellulose paper and washing away unincorporated [γ-³²P]ATP, or by adding SDS-PAGE loading buffer and resolving the proteins by gel electrophoresis.
-
Quantify the incorporation of ³²P into the substrate using a scintillation counter or by phosphorimaging.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.[5]
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the determination of the cell cycle phase distribution of a cell population following treatment with an inhibitor.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
This compound or other inhibitors
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with different concentrations of this compound or a comparator inhibitor for a specified duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content, as measured by PI fluorescence, will distinguish cells in G1, S, and G2/M phases.
-
Quantify the percentage of cells in each phase of the cell cycle to determine the effect of the inhibitor.
Mandatory Visualizations
Signaling Pathway of CDK/GSK-3 Inhibition
The following diagram illustrates the central role of CDK and GSK-3 in cell cycle progression and how inhibitors like this compound intervene in these pathways.
Caption: CDK/GSK-3 signaling pathways and points of inhibition by this compound.
Experimental Workflow: In Vitro Kinase Inhibition Assay
The following diagram outlines the typical workflow for assessing the inhibitory effect of a compound on kinase activity.
Caption: Workflow for an in vitro kinase inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Document: Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effect... - ChEMBL [ebi.ac.uk]
- 4. AID 53191 - Inhibitory activity against cyclin-dependent kinase 1-cyclin B in starfish - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSK3 kinase assay [bio-protocol.org]
Safety Operating Guide
Proper Disposal of Aloisine B: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals must prioritize safety and regulatory compliance when handling and disposing of chemical compounds. This document provides guidance on the proper disposal procedures for Aloisine B, a cyclin-dependent kinase (CDK) inhibitor used in research.
Currently, a publicly available, detailed Safety Data Sheet (SDS) with specific disposal instructions for this compound is not readily accessible. The primary supplier, MedChemExpress, provides the option to request an SDS, which is the recommended first step for obtaining comprehensive safety and disposal information.[1] In the absence of specific guidelines for this compound, laboratory personnel should adhere to general best practices for the disposal of chemical research compounds.
General Chemical Waste Disposal Procedures
It is imperative to manage chemical waste in a manner that ensures the safety of personnel and minimizes environmental impact. The following are general procedures for the disposal of laboratory chemical waste, which should be applied to this compound until a specific SDS is available.
Waste Identification and Segregation:
-
All waste must be correctly identified.
-
Different types of chemical waste should be segregated to prevent dangerous reactions.
-
This compound waste should not be mixed with other chemical waste unless compatibility is confirmed.
Container and Labeling:
-
Use appropriate, leak-proof containers for waste collection.
-
All waste containers must be clearly labeled with the chemical name ("this compound waste") and any known hazard symbols.
Disposal Pathway:
-
Never dispose of chemical waste, including this compound, down the sink or in regular trash unless explicitly permitted by a safety data sheet and local regulations.
-
Engage a licensed hazardous waste disposal contractor for the collection and disposal of chemical waste.
Experimental Protocols and Safety Considerations
While specific experimental protocols for the disposal of this compound are not available, general safety precautions should be followed during any handling that may generate waste:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Spill Management: Have a spill kit readily available. In case of a spill, follow established laboratory procedures for chemical spill cleanup.
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates a general workflow for the proper management and disposal of chemical waste in a laboratory setting. This workflow should be adapted to comply with institutional and local regulations.
Caption: General workflow for laboratory chemical waste disposal.
Disclaimer: The information provided here is based on general laboratory safety principles. It is not a substitute for the specific guidance that would be provided in a Safety Data Sheet for this compound. All laboratory personnel must be trained on their institution's specific waste management policies and procedures.
References
Navigating the Safe Handling of Aloisine B: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Aloisine B, a potent cyclin-dependent kinase (CDK) inhibitor. The following procedural guidance is based on best practices for managing potentially hazardous research compounds and is intended to supplement, not replace, a comprehensive Safety Data Sheet (SDS) which should be obtained from your supplier.
As a member of the kinase inhibitor family, this compound is designed to be biologically active and may pose health risks if handled improperly. Adherence to strict safety protocols is crucial to minimize exposure and ensure the well-being of all laboratory personnel. This document outlines personal protective equipment (PPE) recommendations, handling procedures, and disposal plans to support your institution's safety culture and provide value beyond the product itself.
Personal Protective Equipment (PPE) for this compound
A thorough risk assessment should be conducted before handling this compound to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | - Full-face respirator with P100 (or N100) particulate filters or a Powered Air-Purifying Respirator (PAPR). - Double-gloving with nitrile gloves (outer layer to be changed immediately upon contamination). - Disposable, fluid-resistant laboratory coat with tight cuffs. - Safety glasses or goggles. - Work should be performed in a certified chemical fume hood or a containment ventilated enclosure (CVE). |
| Solution Preparation and Handling | - Nitrile gloves (single pair, changed frequently). - Standard laboratory coat. - Safety glasses with side shields or safety goggles. - Work should be performed in a certified chemical fume hood. |
| Cell Culture and In Vitro Assays | - Nitrile gloves. - Standard laboratory coat. - Safety glasses. - Work should be performed in a certified biosafety cabinet (BSC). |
Procedural Guidance: From Receipt to Disposal
A systematic approach to handling this compound is essential to maintain a safe working environment. The following workflow outlines the key steps from receiving the compound to its final disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
